(2-Iodoethyl)perfluorocyclohexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYFFENALKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F11I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Iodoethyl)perfluorocyclohexane chemical structure and properties
An In-Depth Technical Guide to (Perfluorohexylethyl) Iodide: A Key Building Block in Fluorine Chemistry
A Note on Scope: Initial research on the specific molecule "(2-Iodoethyl)perfluorocyclohexane" revealed a significant lack of publicly available experimental data, including validated physicochemical properties, detailed synthesis protocols, and comprehensive spectroscopic characterization. To provide a guide that meets the required standards of scientific integrity and practical utility, this document focuses on a closely related and well-documented analogue: 1H,1H,2H,2H-Perfluorooctyl Iodide (also known as (Perfluorohexylethyl) Iodide ), CAS No. 2043-57-4. This linear compound serves a similar and representative role as a key fluorinated building block, and the principles, protocols, and applications discussed herein are directly relevant to researchers working with this class of molecules.
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1] (Perfluorohexylethyl) Iodide, a member of the perfluoroalkyl iodide family, stands out as a versatile and indispensable intermediate for introducing the perfluorohexyl ethyl moiety, a fragment prized for its ability to impart unique physicochemical characteristics to target molecules.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical validation of 1H,1H,2H,2H-Perfluorooctyl Iodide. It offers field-proven insights into its reactivity and highlights its applications as a foundational component in the synthesis of advanced materials and complex pharmaceutical agents.
Chemical Structure and Physicochemical Properties
1H,1H,2H,2H-Perfluorooctyl Iodide, with the molecular formula C₈H₄F₁₃I, consists of a C6 perfluorinated ("hexyl") chain linked to an ethyl iodide group. The highly fluorinated tail is chemically inert and lipophobic, while the C-I bond provides a reactive handle for a variety of subsequent chemical transformations.
The distinct properties of this molecule are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2043-57-4 | [2] |
| Molecular Formula | C₈H₄F₁₃I | [2] |
| Molecular Weight | 474.00 g/mol | [2] |
| Appearance | Colorless to pale yellow/pink liquid | [2] |
| Boiling Point | 180 °C (at 760 mmHg)92 °C (at 45 mmHg) | [2] |
| Melting Point | 21 °C | [3] |
| Density | 1.934 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.359 - 1.361 | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis Pathway: A Free-Radical Approach
The industrial synthesis of 1H,1H,2H,2H-perfluoroalkyl ethyl iodides is typically achieved via a two-stage free-radical addition process. This method is highly effective as it builds the molecule sequentially, ensuring high yields and regioselectivity. The causality behind this experimental choice lies in the well-established reactivity of perfluoroalkyl iodides and the predictable nature of free-radical additions to alkenes.[4]
-
Stage 1: Telomerization to Perfluorohexyl Iodide (C₆F₁₃I). This foundational step involves the reaction of a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE) to build the C6 chain. This process, known as telomerization, generates a mixture of longer-chain perfluoroalkyl iodides, from which the desired C₆F₁₃I is isolated by distillation.
-
Stage 2: Free-Radical Addition to Ethylene. The isolated perfluorohexyl iodide then serves as the precursor for the final product. A free-radical initiator generates a perfluorohexyl radical (•C₆F₁₃), which subsequently adds across the double bond of ethylene gas. This addition is highly regioselective, with the bulky, electrophilic perfluorohexyl radical attacking one of the ethylene carbons, forming a more stable secondary radical on the adjacent carbon. This intermediate radical then abstracts an iodine atom from another molecule of C₆F₁₃I, propagating the chain reaction and yielding the final product, 1H,1H,2H,2H-Perfluorooctyl Iodide.[5][6]
Sources
- 1. 1H,1H,2H,2H-Perfluorooctyl iodide | 2043-57-4 [chemicalbook.com]
- 2. halopolymer.com [halopolymer.com]
- 3. 1H,1H,2H,2H-Perfluorooctyl iodide [myskinrecipes.com]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
2-(Perfluorocyclohexyl)ethyl iodide CAS number and safety data
An In-Depth Technical Guide to 2-(Perfluoroalkyl)ethyl Iodides: Focus on 2-(Perfluorocyclohexyl)ethyl Iodide and Its Analogs
Abstract
Introduction and Identification
Perfluoroalkyl iodides are a versatile class of compounds used as intermediates in the synthesis of a wide range of fluorinated molecules, including surfactants, polymers, and pharmaceutical agents.[1] Their unique properties, imparted by the highly fluorinated chain, make them valuable building blocks in organic and materials chemistry.
This guide centers on 2-(perfluorocyclohexyl)ethyl iodide, a compound for which a specific CAS number is not publicly registered at the time of this publication. The absence of a dedicated CAS number and associated safety data sheet (SDS) suggests that this is a novel or uncommon substance. Consequently, this guide will provide detailed information on close structural analogs to infer its properties and safe handling procedures. The primary analogs discussed are:
-
2-(Perfluoroethyl)ethyl iodide (CAS: 40723-80-6)[2]
-
2-(Perfluorohexyl)ethyl iodide (CAS: 2043-57-4)
-
2-(Perfluorooctyl)ethyl iodide (CAS: 2043-53-0)[3]
It is imperative for any researcher synthesizing or handling 2-(perfluorocyclohexyl)ethyl iodide for the first time to conduct a thorough risk assessment and to treat the compound as potentially hazardous, following the most stringent safety precautions outlined for its known analogs.
Physicochemical Properties of Analogous Compounds
The physicochemical properties of 2-(perfluoroalkyl)ethyl iodides are dominated by the long perfluorinated chain. The following table summarizes key data for commercially available linear-chain analogs. It is anticipated that 2-(perfluorocyclohexyl)ethyl iodide would exhibit properties within a similar range, with potential differences in melting and boiling points due to the cyclic structure.
| Property | 2-(Perfluoroethyl)ethyl Iodide | 2-(Perfluorohexyl)ethyl Iodide | 2-(Perfluorooctyl)ethyl Iodide |
| CAS Number | 40723-80-6[2] | 2043-57-4 | 2043-53-0[3] |
| Molecular Formula | C4H4F5I | C8H4F13I | C10H4F17I[3] |
| Molecular Weight | 273.97 g/mol | 474.00 g/mol | 574.02 g/mol [3] |
| Boiling Point | 98-101 °C[2] | 135-136 °C[4] | 178-180 °C @ 50 mm Hg[5] |
| Melting Point | Not Available | -30 °C[4] | 55-57 °C[5] |
| Density | 1.936 g/mL[2] | 1.934 g/mL (approx.) | 1.88 g/mL @ 20 °C[5] |
| Appearance | Not Available | Clear, colorless liquid[4] | Not Available |
| Solubility | Insoluble in water; soluble in most organic solvents.[4] | Insoluble in water; soluble in most organic solvents.[4] | Not Available |
Synthesis of 2-(Perfluoroalkyl)ethyl Iodides: A General Protocol
The synthesis of 2-(perfluoroalkyl)ethyl iodides typically involves the radical addition of a perfluoroalkyl iodide to ethylene. A general, plausible synthetic route that could be adapted for 2-(perfluorocyclohexyl)ethyl iodide is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Reaction Principle
The reaction proceeds via a free-radical chain mechanism. An initiator, such as a peroxide or a dithionite, generates a perfluoroalkyl radical from the corresponding perfluoroalkyl iodide. This radical then adds across the double bond of ethylene to form a new carbon-centered radical. This new radical subsequently abstracts an iodine atom from another molecule of the starting perfluoroalkyl iodide, propagating the chain and forming the desired product.
Experimental Workflow
The following is a generalized protocol that should be optimized for the specific perfluoroalkyl iodide used.
Reagents and Equipment:
-
Perfluoroalkyl iodide (e.g., perfluorocyclohexyl iodide)
-
Ethylene gas
-
Radical initiator (e.g., sodium dithionite)[6]
-
Solvent (e.g., dimethylformamide/water mixture)[6]
-
High-pressure reaction vessel (autoclave)
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Reactor Setup: In a high-pressure reaction vessel, combine the perfluoroalkyl iodide and the solvent mixture.
-
Initiator Addition: Add the radical initiator to the reaction mixture.[6]
-
Ethylene Introduction: Seal the reactor and introduce ethylene gas to the desired pressure. The pressure will depend on the scale of the reaction and the specific reactivity of the starting materials.
-
Reaction: Heat the reaction mixture to the optimal temperature for the chosen initiator (e.g., 55-65°C for sodium dithionite) and stir for several hours.[6] Monitor the reaction progress by analyzing small aliquots (if safe to do so) by GC-MS.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene. Quench the reaction mixture with water and separate the organic layer.
-
Purification: Wash the organic layer with a brine solution to remove any remaining water-soluble impurities.[6] The crude product can then be purified by fractional vacuum distillation to obtain the high-purity 2-(perfluoroalkyl)ethyl iodide.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-(perfluoroalkyl)ethyl iodides.
Safety and Handling
Given the lack of specific toxicity data for 2-(perfluorocyclohexyl)ethyl iodide, a cautious approach is mandatory. The safety information for analogous compounds indicates that they are irritants and should be handled with care.[7][8] The following guidelines are based on the known hazards of similar perfluoroalkyl iodides.
Hazard Identification
Based on analogous compounds, 2-(perfluorocyclohexyl)ethyl iodide should be considered:
-
Harmful if swallowed or inhaled.
-
Light-sensitive: Perfluoroalkyl iodides can decompose upon exposure to light.[9]
-
Potentially persistent in the environment: As a member of the per- and polyfluoroalkyl substances (PFAS) family, it may be persistent and bioaccumulative.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots should be used.
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated chemical fume hood.[10] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage and Handling
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists. Wash hands thoroughly after handling.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[8]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Safety Decision Workflow
Caption: Decision-making workflow for the safe handling of 2-(perfluoroalkyl)ethyl iodides.
Toxicological and Environmental Considerations
As a per- and polyfluoroalkyl substance (PFAS), 2-(perfluorocyclohexyl)ethyl iodide falls into a class of chemicals known for their environmental persistence. While specific toxicological data for this compound is unavailable, the broader class of PFAS has been associated with various health concerns. Researchers should be mindful of the potential for long-term environmental impact and take all necessary precautions to prevent its release into the environment.
Conclusion
2-(Perfluorocyclohexyl)ethyl iodide is a compound with potential applications in synthetic chemistry, for which specific CAS and safety data are not currently available. This guide provides a comprehensive framework for its synthesis, handling, and safety based on the known properties of its linear-chain analogs. Adherence to the precautionary measures outlined in this document is essential to ensure the safety of researchers and to minimize environmental impact. As with any novel compound, a thorough risk assessment should be conducted before any experimental work is undertaken.
References
- Apollo Scientific. (n.d.).
- Banks, R. E., et al. (1970). Synthesis of 1-iodo- and 1,2-di-iodo-perfluorocyclo-olefins and reductive coupling of the latter in the presence of copper bronze. Journal of the Chemical Society C: Organic, 2593.
- Fisher Scientific. (2025).
- Benchchem. (2025).
- National Institute of Standards and Technology. (2023). Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF)
- Nbinno. (2023).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (n.d.).
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PubChem. (n.d.). Perfluorooctyl ethyl iodide. Retrieved from [Link]
- Székely, A., et al. (2022). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.
-
NIST. (n.d.). Perfluorohexyl iodide. Retrieved from [Link]
- Murphy, P. M., et al. (2012). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 138, 3-23.
- European Patent Office. (n.d.). Process for the preparation of perfluoroalkyl iodide. (EP0711264A1).
- ResearchGate. (2025). Syntheses with perfluoroalkyl iodides. A review.
- European Patent Office. (n.d.). Process for the preparation of perfluoroalkyl iodide. (EP 0711264 B1).
- Santa Cruz Biotechnology. (n.d.). 1-Iodo-2-(perfluoroheptyl)ethane.
- Google Patents. (n.d.).
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A Comparative Analysis of the Physical Properties of Cyclic vs. Linear Fluorous Tags: An In-depth Technical Guide
Introduction: The Role of Fluorous Tags in Modern Chemistry
In the landscape of contemporary drug discovery and complex molecule synthesis, the purification of reaction products remains a significant bottleneck.[1] Fluorous chemistry offers an elegant solution to this challenge through the use of perfluorinated functional groups, or "fluorous tags," which impart unique phase preferences to the molecules they are attached to.[2] These tags, typically long fluorocarbon chains, allow for the selective separation of tagged molecules from their non-tagged counterparts using techniques like fluorous solid-phase extraction (F-SPE) or fluorous high-performance liquid chromatography (F-HPLC).[1][3] This "phase-tag" strategy combines the advantages of solution-phase kinetics with the purification efficiency of solid-phase synthesis.[4]
Traditionally, fluorous tags have been linear perfluoroalkyl chains. However, the exploration of cyclic fluorous tags opens up new avenues for modulating the physicochemical properties of tagged molecules, potentially offering advantages in solubility, crystallinity, and chromatographic behavior. This guide provides an in-depth technical examination of the core physical properties of cyclic fluorous tags compared to their linear analogs, offering insights for researchers, scientists, and drug development professionals.
Structural Paradigm: Cyclic vs. Linear Fluorous Architectures
The fundamental difference between cyclic and linear fluorous tags lies in their topology. Linear tags are typically perfluoroalkyl "ponytails," which are flexible and can adopt various conformations in solution.[2] In contrast, cyclic fluorous tags, such as perfluorinated crown ethers or perfluorocycloalkanes, have a more rigid and defined three-dimensional structure.[5][6] This structural constraint is the primary determinant of the differences in their physical properties.
Sources
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- 2. perfluorohexane [chemister.ru]
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(2-Iodoethyl)perfluorocyclohexane molecular weight and formula
Identity, Synthesis, and Applications in Fluorous Chemistry
Executive Summary
(2-Iodoethyl)perfluorocyclohexane (CAS: 188639-80-7) is a specialized fluorinated building block used primarily in fluorous chemistry and proteomics .[1][2] As a "heavy" fluorous tag, it enables the phase-separation of tagged molecules from non-fluorous organic compounds, facilitating rapid purification in complex synthesis and biological assays.[1] This guide details its physicochemical properties, synthesis via radical addition, and its critical role as a "ponytail" precursor in drug development and materials science.[1]
Chemical Identity & Structural Analysis
The molecule consists of a perfluorinated cyclohexane ring attached to an ethyl spacer and a terminal iodine atom.[1] This structure combines the extreme hydrophobicity/lipophobicity of the perfluorinated domain with the reactivity of an alkyl iodide, making it an ideal reagent for attaching fluorous tags to organic substrates.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (2-Iodoethyl)perfluorocyclohexane |
| CAS Registry Number | 188639-80-7 |
| Molecular Formula | C₈H₄F₁₁I |
| Molecular Weight | 436.00 g/mol |
| IUPAC Name | 1-(2-iodoethyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane |
| SMILES | C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
| InChI Key | XFPWYFFENALKQK-UHFFFAOYSA-N |
Physical & Chemical Properties
Due to the high fluorine content, (2-Iodoethyl)perfluorocyclohexane exhibits unique phase behavior, including high density and preferential solubility in fluorous solvents (e.g., perfluorohexane, FC-72).[1]
Table 2: Physicochemical Parameters (Predicted & Experimental)
| Parameter | Value (Approx.) | Note |
| Boiling Point | ~200.9 ± 40.0 °C | At 760 mmHg (Predicted) |
| Density | ~2.0 ± 0.1 g/cm³ | High density due to F/I atoms |
| Refractive Index | ~1.380 | Characteristic of fluorocarbons |
| Flash Point | ~83.2 ± 14.5 °C | Requires careful handling |
| LogP (Octanol/Water) | ~4.00 - 5.00 | Highly lipophilic/fluorophilic |
| Solubility | Fluorous solvents, Halocarbons | Insoluble in water; limited in MeOH |
Key Insight - The "Fluorophilic" Effect:
The perfluorocyclohexyl group (
Synthesis & Production Methodology
The industrial and laboratory synthesis of (2-Iodoethyl)perfluorocyclohexane typically follows a radical addition mechanism (Telomerization).[1][3] This process couples perfluorocyclohexyl iodide with ethylene.[1]
Reaction Mechanism
The synthesis relies on the homolytic cleavage of the C-I bond in the perfluorocyclohexyl iodide precursor, initiated by a radical source (e.g., AIBN) or metal catalyst.[1]
Step-by-Step Protocol:
-
Initiation: A radical initiator (e.g., AIBN) decomposes to form radicals, which abstract the iodine from Perfluorocyclohexyl Iodide (
), generating a perfluorocyclohexyl radical ( ).[1] -
Propagation: The
radical adds to the double bond of ethylene ( ), forming a new radical intermediate ( ).[1] -
Chain Transfer: This intermediate abstracts an iodine atom from another molecule of starting material (
), yielding the final product ( ) and regenerating the radical.[1]
Diagram 1: Radical Addition Synthesis Pathway
Caption: Radical chain reaction mechanism for the synthesis of (2-Iodoethyl)perfluorocyclohexane from perfluorocyclohexyl iodide and ethylene.
Applications in Research & Drug Development
The primary utility of (2-Iodoethyl)perfluorocyclohexane lies in its ability to attach a fluorous tag to non-fluorous molecules.[1] This "tagging" strategy transforms standard organic synthesis into fluorous synthesis , enabling orthogonal purification.
Fluorous Tagging & Separation
Researchers react the alkyl iodide group (
-
Reaction:
-
Purification: The tagged molecule now partitions preferentially into fluorous solvents (e.g., FC-72) or binds to fluorous silica gel, while non-tagged impurities remain in the organic phase.[1]
Proteomics & Biochemical Assays
In proteomics, this molecule serves as a probe for tagging specific amino acid residues (e.g., Cysteine thiols). The fluorous tag allows for the selective enrichment of cysteine-containing peptides from complex biological mixtures using F-SPE, significantly reducing sample complexity before Mass Spectrometry (MS) analysis.[1]
Diagram 2: Fluorous Separation Workflow
Caption: Workflow for purifying molecules tagged with (2-Iodoethyl)perfluorocyclohexane using Fluorous Solid-Phase Extraction (F-SPE).
Safety & Handling Protocols
As a halogenated organic compound, strict safety adherence is required.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Keep in a cool, dry place away from light (iodides can be light-sensitive).[1]
-
Disposal: Must be treated as halogenated organic waste .[1] Do not dispose of in standard aqueous or organic waste streams due to the persistence of perfluorinated chains (PFAS-related considerations).[1]
-
PPE: Standard lab coat, nitrile gloves, and safety goggles. Work within a fume hood to avoid inhalation of vapors.[1]
References
-
Santa Cruz Biotechnology (SCBT). (2-Iodoethyl)perfluorocyclohexane Product Data. Retrieved from
-
GuideChem. Chemical Properties of CAS 188639-80-7. Retrieved from
- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
-
Studer, A., et al. (2001).[1] Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science.
-
ChemicalBook. Perfluorocyclohexane and Derivatives. Retrieved from
Sources
An In-depth Technical Guide to the Solubility of (2-Iodoethyl)perfluorocyclohexane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Iodoethyl)perfluorocyclohexane, a highly fluorinated compound with significant potential in synthetic chemistry and drug development. Recognizing the general scarcity of precise solubility data for such specialized molecules, this document emphasizes the foundational principles governing the solubility of perfluorinated substances. We delve into the theoretical underpinnings of "like dissolves like" in the context of fluorous chemistry and introduce the predictive power of Hansen Solubility Parameters (HSP). Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of (2-Iodoethyl)perfluorocyclohexane in a range of organic solvents. The insights and methodologies provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work.
Introduction: The Unique Nature of Perfluorinated Compounds
(2-Iodoethyl)perfluorocyclohexane (C8H4F11I) is a molecule of interest due to its unique combination of a perfluorinated cyclohexane moiety and a reactive iodoethyl group.[1] Perfluorinated compounds (PFCs) exhibit distinct physical and chemical properties owing to the high electronegativity and small size of fluorine atoms, which create strong carbon-fluorine bonds.[2] These characteristics lead to compounds that are often chemically inert, thermally stable, and both hydrophobic and lipophobic.[3]
A significant challenge in working with highly fluorinated molecules is their often-unconventional solubility behavior. They tend to be poorly soluble in common organic solvents and water, a property that can complicate reaction setups, purification processes, and formulation development.[4] This guide will provide a framework for understanding and experimentally determining the solubility of (2-Iodoethyl)perfluorocyclohexane.
Theoretical Framework for Solubility
The Principle of "Like Dissolves Like" and Fluorous Chemistry
The adage "like dissolves like" is a cornerstone of solubility prediction. For perfluorinated compounds, this principle gives rise to the concept of "fluorous chemistry".[2] Fluorine-rich compounds exhibit a preference for dissolving in fluorine-rich solvents.[2] This is due to the weak van der Waals forces between fluorinated molecules, leading to low cohesive energy densities.[4] Consequently, perfluorinated compounds are most soluble in solvents with similarly low cohesive energies, such as other perfluorocarbons.
Hansen Solubility Parameters (HSP): A Predictive Tool
For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful framework.[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Energy from temporary dipoles.
-
δp (Polar forces): Energy from permanent dipoles.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
Expected Solubility Profile of (2-Iodoethyl)perfluorocyclohexane
Based on the principles of fluorous chemistry and the known behavior of similar compounds, we can anticipate the following solubility trends for (2-Iodoethyl)perfluorocyclohexane:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Perfluorinated Solvents | Perfluorohexane, Perfluorodecalin | High | "Like dissolves like" principle; similar low cohesive energy densities.[2][4] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate to Low | Some interaction is possible, but the high degree of fluorination will limit miscibility. Perfluorohexane shows solubility in chloroform.[7] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The ether oxygen may offer some interaction, but the overall polarity difference is significant. Perfluorohexane is soluble in diethyl ether.[7] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | Significant differences in polarity and cohesive energy. However, some solubility of perfluorohexane in benzene has been reported.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | Low | The polarity of the ketone group is generally not compatible with the non-polar nature of the perfluorinated ring. |
| Alcohols | Methanol, Ethanol | Very Low | The hydrogen bonding capability of alcohols is highly dissimilar to the perfluorinated structure. However, some polar perfluorinated compounds like PFOS show solubility in methanol.[8] |
| Apolar Hydrocarbons | Hexane, Heptane | Very Low | Despite both being non-polar, the cohesive energy densities of hydrocarbons and fluorocarbons are very different, leading to immiscibility. |
| Water | Essentially Insoluble | The high polarity and strong hydrogen bonding network of water are incompatible with the non-polar, hydrophobic, and lipophobic nature of the compound.[4] |
Experimental Protocol for Solubility Determination
The following protocol provides a reliable method for determining the solubility of (2-Iodoethyl)perfluorocyclohexane in various organic solvents. This method is based on the isothermal equilibrium technique, followed by quantitative analysis.
Materials and Equipment
-
(2-Iodoethyl)perfluorocyclohexane (solute)
-
A range of high-purity organic solvents (see table above)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with an appropriate detector (e.g., FID or ECD) or an HPLC with a suitable detector (e.g., UV-Vis or ELSD)
-
Internal standard (a non-volatile compound soluble in the chosen solvent but with a distinct retention time from the solute)
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Into a series of labeled vials, add an excess amount of (2-Iodoethyl)perfluorocyclohexane. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.
-
If using an internal standard method for quantification, add a precise amount of the internal standard to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system should be agitated gently to facilitate mixing.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
For faster separation, centrifuge the vials at a moderate speed for 10-15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a PTFE syringe filter. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of (2-Iodoethyl)perfluorocyclohexane in the solvent of interest, each containing the same concentration of the internal standard as the samples.
-
Analyze the calibration standards and the prepared samples using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of (2-Iodoethyl)perfluorocyclohexane in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Application of Solubility Data
Accurate solubility data for (2-Iodoethyl)perfluorocyclohexane is invaluable in several areas:
-
Synthetic Chemistry: Choosing the right solvent is critical for reaction efficiency, controlling reaction rates, and ensuring that reactants remain in the solution phase.
-
Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods. The principles of fluorous chemistry can be exploited for facile purification of fluorous-tagged molecules.[2]
-
Drug Formulation: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a prerequisite for developing stable and bioavailable drug delivery systems.
Conclusion
While specific, pre-existing solubility data for (2-Iodoethyl)perfluorocyclohexane is not widely published, a strong understanding of the principles of perfluorinated compound behavior provides a robust framework for its application. By leveraging the concepts of fluorous chemistry and Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided in this guide offers a clear and reliable path to obtaining precise solubility data, empowering scientists and developers to unlock the full potential of this unique and versatile molecule.
References
-
TURI. (n.d.). IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]
-
Yamamoto, H. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]
-
MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
PubChem. (n.d.). Perfluoro compounds, C5-18. Retrieved from [Link]
-
ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
-
ACS Publications. (2025, January 5). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen | The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-perfluoroethylbenzene | C8F9I | CID 15312174. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluorocyclohexane. Retrieved from [Link]
-
Chemister.ru. (n.d.). perfluorohexane. Retrieved from [Link]
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The Ascendancy of Cyclic Perfluoroalkyl Iodides in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties that can dramatically enhance molecular performance. Among the diverse array of fluorinating reagents, cyclic perfluoroalkyl iodides (c-PFIs) are emerging as powerful and versatile building blocks. Their rigid, conformationally constrained cyclic structures offer distinct advantages over their linear counterparts in the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of cyclic perfluoroalkyl iodides, with a particular focus on their utility for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future landscape of this exciting class of reagents.
Introduction: The Unique Value Proposition of Cyclic Perfluoroalkyl Motifs
The introduction of fluorine into organic molecules is a well-established strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While linear perfluoroalkyl chains have been extensively studied, cyclic perfluoroalkyl groups offer a unique set of attributes stemming from their conformational rigidity. The incorporation of a perfluorocycloalkane can introduce a specific three-dimensional shape to a molecule, which can be critical for optimizing interactions with biological targets.[3] For instance, perfluorocyclohexane is a chemically inert and thermally stable entity.[4]
Cyclic perfluoroalkyl iodides serve as key precursors for the introduction of these valuable cyclic motifs. The carbon-iodine bond in c-PFIs is the weakest C-X bond, making it a focal point for a variety of chemical transformations, most notably radical reactions.[5] This guide will explore the synthesis of these important reagents and their subsequent application in cutting-edge organic synthesis.
Synthesis of Cyclic Perfluoroalkyl Iodides
The synthesis of cyclic perfluoroalkyl iodides, such as iodoperfluorocyclohexane, typically involves the fluorination of a hydrocarbon precursor followed by iodination. One established method is the fluorination of cyclohexane to produce perfluorocyclohexane.[4] Subsequent conversion to the iodide can be achieved through various iodination protocols. While detailed, specific protocols for the direct synthesis of a broad range of c-PFIs from readily available starting materials are not as widespread as for their linear analogs, existing literature on perfluoroalkyl iodide synthesis provides a solid foundation.[4]
A general approach involves the telomerization of tetrafluoroethylene (TFE) with a suitable telogen, which can be adapted to form cyclic structures under specific conditions, although this is more common for producing linear PFIs.[4] For the synthesis of specific cyclic systems, such as iodoperfluorocyclohexane (undecafluoroiodocyclohexane), direct iodination of the corresponding perfluorocycloalkane can be employed. The CAS number for iodoperfluorocyclohexane is 355-69-1.[6]
Reactivity and Mechanistic Considerations
The reactivity of cyclic perfluoroalkyl iodides is dominated by the facile homolytic cleavage of the C-I bond to generate perfluoroalkyl radicals. This can be achieved under mild conditions using photochemical initiation, radical initiators, or through the formation of electron donor-acceptor (EDA) complexes.[7][8][9]
Radical Generation from Cyclic Perfluoroalkyl Iodides
The generation of a cyclic perfluoroalkyl radical is the key step in many of their synthetic applications. Photochemical methods, utilizing UV or visible light, are particularly effective.[5][10] The C-I bond in c-PFIs can be cleaved by light irradiation, often in the presence of a sensitizer or an amine additive that facilitates the formation of an EDA complex, which then absorbs light to initiate the radical generation process.[8]
Diagram: Generation of a Cyclic Perfluoroalkyl Radical
Caption: Homolytic cleavage of the C-I bond in a c-PFI generates a reactive cyclic perfluoroalkyl radical.
Radical Addition to Unsaturated Bonds
Once generated, cyclic perfluoroalkyl radicals readily participate in addition reactions with a variety of unsaturated compounds, including alkenes and alkynes.[5][10] This provides a powerful method for the direct introduction of the perfluorocycloalkyl moiety into organic molecules.
The general mechanism for the radical addition to an alkene involves the following steps:
-
Initiation: Generation of the cyclic perfluoroalkyl radical (c-RF•) from the c-PFI precursor.
-
Propagation:
-
The c-RF• radical adds to the double bond of the alkene to form a new carbon-centered radical.
-
This new radical then abstracts an iodine atom from another molecule of the c-PFI, yielding the final product and regenerating the c-RF• radical to continue the chain reaction.
-
-
Termination: Combination of two radical species to terminate the chain.
Diagram: Radical Chain Addition of a c-PFI to an Alkene
Caption: The propagation cycle of the radical addition of a c-PFI to a terminal alkene.
Copper-Catalyzed Cross-Coupling Reactions
In addition to radical reactions, cyclic perfluoroalkyl iodides can participate in transition metal-catalyzed cross-coupling reactions. Copper-catalyzed reactions are particularly noteworthy for forming C-C bonds between the perfluoroalkyl group and various organic partners, such as aryl halides.[2][11][12][13][14] These reactions typically proceed through an oxidative addition of the aryl halide to a copper(I)-perfluoroalkyl species, followed by reductive elimination to form the desired product. The use of directing groups on the aryl halide can significantly enhance the efficiency of these couplings, even with less reactive aryl bromides and chlorides.[11]
Applications in Drug Discovery and Development
The incorporation of cyclic perfluoroalkyl groups into drug candidates can offer several advantages:
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, which can prolong the half-life of a drug.[1]
-
Modulation of Physicochemical Properties: The introduction of a perfluorocycloalkane can fine-tune lipophilicity (LogP) and acidity/basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[15]
-
Conformational Constraint: The rigid cyclic structure can lock the molecule into a specific conformation that enhances binding to its biological target.[3]
-
Bioisosteric Replacement: The perfluorocycloalkyl group can serve as a bioisostere for other cyclic moieties, offering a way to explore new chemical space while maintaining key interactions with the target.[16]
The development of synthetic methodologies utilizing cyclic perfluoroalkyl iodides is therefore of significant interest to medicinal chemists for the synthesis of novel therapeutics.
Experimental Protocols
While specific, detailed protocols for a wide range of reactions involving cyclic perfluoroalkyl iodides are still emerging in the literature, the following general procedures for analogous linear perfluoroalkyl iodides can be adapted.
General Protocol for Photoinduced Iodoperfluoroalkylation of Alkenes
This protocol is based on established methods for linear perfluoroalkyl iodides and can be optimized for cyclic analogues.[10]
Materials:
-
Cyclic perfluoroalkyl iodide (e.g., iodoperfluorocyclohexane)
-
Alkene
-
Degassed solvent (e.g., acetonitrile or perfluorohexane)
-
Photoreactor equipped with a suitable lamp (e.g., Xenon or high-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the cyclic perfluoroalkyl iodide (1.2 equiv) in the degassed solvent.
-
Irradiate the mixture with the lamp at room temperature while stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodoperfluoroalkylated product.
Table 1: Representative Yields for Photoinduced Iodoperfluoroalkylation of 1-Octene with Linear Perfluoroalkyl Iodides (for comparison) [10]
| Perfluoroalkyl Iodide | Product | Yield (%) |
| n-C₄F₉I | 1-Iodo-2-(nonafluorobutyl)octane | 65 |
| n-C₆F₁₃I | 1-Iodo-2-(tridecafluorohexyl)octane | 72 |
| n-C₈F₁₇I | 1-Iodo-2-(heptadecafluorooctyl)octane | 78 |
Note: Yields are illustrative and will vary depending on the specific cyclic perfluoroalkyl iodide and reaction conditions.
Conclusion and Future Outlook
Cyclic perfluoroalkyl iodides are valuable reagents that provide access to unique and conformationally constrained fluorinated building blocks. Their reactivity, primarily driven by radical pathways, allows for their efficient incorporation into a wide range of organic molecules. The resulting perfluorocycloalkyl-containing compounds hold significant promise in the development of new pharmaceuticals and advanced materials.
Future research in this area will likely focus on the development of more efficient and scalable syntheses of a broader range of cyclic perfluoroalkyl iodides. Furthermore, the exploration of new catalytic systems for their selective functionalization will undoubtedly expand their synthetic utility. As our understanding of the unique properties imparted by cyclic perfluoroalkyl groups grows, so too will their application in the design of next-generation molecules with enhanced performance.
References
-
Tsuchii, K., Imura, M., Kamada, N., Hirao, T., & Ogawa, A. (2004). An efficient photoinduced iodoperfluoroalkylation of carbon-carbon unsaturated compounds with perfluoroalkyl iodides. The Journal of Organic Chemistry, 69(20), 6658–6665. [Link]
- brace, N. O. (2001). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 108(2), 147-176.
- Yang, B., & Pan, X. (2025). A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex. Organic & Biomolecular Chemistry.
-
Wang, Y., Wang, J., Li, G.-X., He, G., & Chen, G. (2017). Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters, 19(6), 1442–1445. [Link]
- Sosnovskikh, V. Y., & Usachev, B. I. (2019). Synthesis of Novel 2-Perfluoroacylcyclohexane-1,3-diones. [Journal Name].
- Dolbier, W. R., Jr. (2018).
- Postigo, A. (2018). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. [Journal Name].
- Sandtorv, A. H. (2022). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. [Journal Name].
-
UCLA. (n.d.). Methods To Generate Constrained Fluorinated Macrocycles (UCLA Case No. 2023-139). Retrieved from [Link]
- Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. [Link]
-
Wikipedia. (2023, November 29). Perfluorocyclohexane. In Wikipedia. [Link]
-
chemeurope.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
- Chen, Q.-Y., & Wu, S.-W. (1989). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions of perfluoroalkyl iodides with alkenes and alkynes in the presence of sodium dithionite. Journal of the Chemical Society, Perkin Transactions 1, 2385-2387.
- Guo, X.-C., & Chen, Q.-Y. (1998). Oxidant-induced addition reaction of perfluoroalkyl halides to alkenes and alkynes. Journal of Fluorine Chemistry, 88(1), 63-70.
- O’Hagan, D. (2008). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane.
-
National Center for Biotechnology Information. (n.d.). Iodoperfluorocyclohexane. In PubChem. Retrieved from [Link]
- Tlili, A., & Monnier, F. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 27(16), 5303.
-
chemeurope.com. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
-
LibreTexts. (2021, July 31). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. In Chemistry LibreTexts. Retrieved from [Link]
- Buchwald, S. L., & Kwong, F. Y. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–584.
- Zhang, H., & Chen, J. (2023). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 14(12), 3167–3174.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881–1886.
-
YouTube. (2021, July 28). Free radical addition reactions of alkenes. Retrieved from [Link]
- Wang, R. W., & Li, F. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.
- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Novák, Z., & Szabó, K. J. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.
- Czekelius, C. (2024).
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.
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- 16. Novel method to synthesize valuable fluorinated drug compounds | EurekAlert! [eurekalert.org]
19F NMR spectrum of (2-Iodoethyl)perfluorocyclohexane
The Senior Scientist’s Guide to the NMR Spectrum of (2-Iodoethyl)perfluorocyclohexane
Executive Summary
This technical guide provides a comprehensive analysis of the
Key Takeaway: Successful characterization requires distinguishing between the rapid-exchange regime (Room Temperature) and the slow-exchange regime (Low Temperature), where the distinct axial and equatorial fluorine environments resolve.
Part 1: Structural Dynamics & NMR Theory
The Perfluorocyclohexane Ring System
The core of the spectrum is defined by the perfluorocyclohexane ring (
-
Conformational Locking: The bulky 2-iodoethyl group (
) preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. -
Fluxionality: At room temperature (298 K), the ring undergoes rapid chair-chair interconversion. The observed NMR signals are weighted averages of the axial (
) and equatorial ( ) positions. -
Diastereotopicity: Even in the averaged state, the geminal fluorine atoms on the ring (e.g., at
) are magnetically non-equivalent due to the chiral center created by the substitution at .
Visualization of Conformational Dynamics
The following diagram illustrates the relationship between the conformational state and the resulting NMR observables.
Part 2: Spectral Analysis & Chemical Shifts[1][2]
Predicted Chemical Shift Ranges
The spectrum is referenced to Trichlorofluoromethane (
Table 1:
| Position | Group Type | Multiplicity (RT) | Approx. Shift ( | Notes |
| C-1 | Tertiary | Multiplet | -180 to -188 | Broad due to coupling with adjacent |
| C-2,6 | AB System / Complex | -115 to -125 | Proximal to substituent; distinct diastereotopic splitting. | |
| C-3,5 | AB System / Complex | -120 to -135 | Further upfield; strong geminal coupling ( | |
| C-4 | Broad Singlet/Triplet | -135 to -145 | Most shielded ring fluorines. |
Note: Values are approximate and solvent-dependent (
The "AB" Quartet Phenomenon
A common pitfall for researchers is expecting simple singlets or triplets for the
-
Observation: You will see "roofed" AB quartets rather than clean splitting patterns.
-
Decoupling: Standard
-decoupling will remove the triplet splitting from the ethyl group protons but will not simplify the F-F homonuclear coupling.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures high signal-to-noise (S/N) ratio and accurate integration, critical for quantitative analysis in drug development.
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) for standard analysis. If solubility is poor (common with heavy fluorous tags), use a 1:1 mixture of and Trifluorotoluene (TFT) or hexafluorobenzene ( ). -
Internal Standard: Add 0.05%
-trifluorotoluene ( ppm) as a chemical shift reference and integration standard. -
Concentration: Target 10–20 mg/mL.
Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) is required for quantitative integration to suppress the Nuclear Overhauser Effect (NOE), which can distort fluorine integrals.
-
Spectral Width (SW): Set to at least 250 ppm (-50 to -300 ppm) to capture all ring signals.
-
Relaxation Delay (
): Fluorine nuclei in perfluorinated rings have long longitudinal relaxation times ( ).-
Validation Step: Measure
using an inversion-recovery experiment. -
Rule of Thumb: Set
(typically 10–20 seconds) for quantitative accuracy.
-
Workflow Diagram
Part 4: Application in Drug Discovery
In drug development, (2-Iodoethyl)perfluorocyclohexane is primarily used to synthesize fluorous tags . These tags allow organic molecules to be separated from non-fluorous impurities using Fluorous Solid Phase Extraction (F-SPE).
Diagnostic Signals for Reaction Monitoring
When the iodoethyl group reacts (e.g., nucleophilic substitution to attach the tag to a drug scaffold):
-
The
Protons: In NMR, the triplet at ppm (adjacent to Iodine) will shift significantly upfield upon substitution. -
The Tertiary
: In NMR, the tertiary fluorine signal (-180 ppm) is sensitive to the electronic environment of the side chain. A shift of 1–2 ppm often confirms successful conjugation.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823-3825.
- Bovey, F. A. (1969). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
-
Sigma-Aldrich. (n.d.). Perfluorocyclohexane derivatives product data.
-
Chemical Book. (2024). 1-(2-Iodoethyl)perfluorocyclohexane Basic Information.
Methodological & Application
Application Note: Protocol for Attaching (2-Iodoethyl)perfluorocyclohexane to Organic Molecules
Introduction & Strategic Utility
(2-Iodoethyl)perfluorocyclohexane (CAS: 18269-65-9) is a specialized building block used to introduce a perfluorocyclohexylethyl (
The "Ethylene Spacer" Advantage
The two-carbon ethylene spacer (
-
Without spacer (
): The C-I bond is weak; reactivity is dominated by radical chemistry; is impossible. -
With spacer (
): The molecule behaves as a primary alkyl iodide, enabling standard nucleophilic substitution ( ), while retaining the ability to undergo radical-mediated attachment.
Critical Mechanistic Insight: The "Beta-Elimination Trap"
Before attempting any synthesis, researchers must understand the dominant side-reaction: HI Elimination .
Although the ethylene spacer insulates the iodide, the perfluoroalkyl group (
-
Risk: Exposure to strong, hard bases (e.g., NaH, LDA, NaOH) frequently leads to E2 elimination, yielding the unreactive fluorous alkene (
) instead of the desired alkylation product. -
Solution: Use "soft" nucleophiles (thiols, selenides) or weak/buffered bases (
, , ) in polar aprotic solvents.
Experimental Protocols
Protocol A: Thiol-Click Alkylation (High Fidelity)
Best for: Cysteine modification, surface functionalization, and convergent synthesis.
Mechanism:
Reagents & Materials
-
Substrate: Molecule containing a free thiol (-SH) or thiolate.
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (1.2 – 1.5 equivalents).
-
Base: Cesium Carbonate (
) or Triethylamine ( ). -
Solvent: DMF (anhydrous) or Acetonitrile (MeCN).
-
Reducing Agent (Optional): TCEP (if disulfide bonds are present).
Step-by-Step Methodology
-
Preparation: Dissolve the thiol substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
or Ar).-
Note: If the substrate is a protein or peptide, degas the solvent to prevent oxidation.
-
-
Activation: Add
(1.5 mmol). Stir for 10 minutes at Room Temperature (RT) to generate the thiolate.-
Why Cesium? The large
cation promotes the solubility and nucleophilicity of the thiolate anion (the "Cesium Effect").
-
-
Addition: Add (2-Iodoethyl)perfluorocyclohexane (1.2 mmol) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS.[1] The product will show a significant retention time shift due to the fluorous tag.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with water (to remove DMF and inorganic salts).
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Radical Addition to Alkenes (Carbon-Carbon Bond Formation)
Best for: Introducing the fluorous group onto terminal alkenes without heteroatoms. Mechanism: Radical Chain Addition (ATRA - Atom Transfer Radical Addition) followed by reduction.
Reagents & Materials
-
Substrate: Terminal alkene.
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (1.1 equivalents).
-
Initiator: Sodium Dithionite (
) and Sodium Bicarbonate ( ). -
Solvent: Acetonitrile : Water (1:1 mixture).
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) and (2-Iodoethyl)perfluorocyclohexane (1.1 mmol) in MeCN (5 mL).
-
Initiator Solution: Dissolve
(1.2 mmol) and (1.2 mmol) in Water (5 mL). -
Initiation: Add the aqueous initiator solution to the organic phase. The reaction is biphasic.
-
Reaction: Stir vigorously at 40–50°C for 4–8 hours.
-
Workup: Extract with Ether or EtOAc. The crude product usually contains the iodinated adduct (
). -
De-iodination (Optional): If the iodine atom in the product is unwanted, treat the crude adduct with Tributyltin Hydride (
) and AIBN in refluxing benzene/toluene to reduce the C-I bond to C-H.
Visualization of Workflows
Figure 1: Decision Matrix & Reaction Pathways
The following diagram illustrates the logic flow for selecting the correct protocol and the mechanistic steps involved.
Caption: Decision matrix for coupling (2-Iodoethyl)perfluorocyclohexane. Green paths denote recommended protocols; red dashed lines indicate failure modes (elimination).
Purification Strategy: Fluorous Solid Phase Extraction (F-SPE)
One of the primary reasons to use this reagent is to leverage Fluorous Separation .
-
Load: Dissolve the crude reaction mixture (containing non-fluorous starting material and fluorous product) in a minimum amount of DMF. Load onto a Fluorous Silica Gel cartridge (e.g., FluoroFlash®).
-
Fluorophobic Wash: Elute with 80% MeOH : 20%
.-
Result: Non-fluorous reagents and byproducts wash off. The fluorous product sticks to the column.
-
-
Fluorophilic Elution: Elute with 100% MeOH or THF.
-
Result: The pure perfluorocyclohexyl-tagged product is released.
-
Data Summary: Reaction Parameters
| Parameter | Protocol A (Nucleophilic) | Protocol B (Radical) |
| Primary Mechanism | Radical Addition (ATRA) | |
| Target Functional Group | Thiol (-SH), sec-Amine (-NHR) | Terminal Alkene (-CH=CH2) |
| Solvent System | DMF, MeCN (Anhydrous) | MeCN / Water (Biphasic) |
| Key Reagent/Catalyst | ||
| Temperature | 20°C – 40°C | 40°C – 60°C |
| Major Pitfall | E2 Elimination (HI loss) | Incomplete Conversion |
| Typical Yield | 85 – 95% | 70 – 85% |
References
-
Feiring, A. E., et al. (1984).[5] "Reaction of perfluoroalkylethylenes with nucleophiles." Journal of Fluorine Chemistry, 24(2), 125-132.
-
O'Duill, M., et al. (2022).[4] "Electrophilic 2,2-difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Chemistry - A European Journal.
-
Santa Cruz Biotechnology. "(2-Iodoethyl)perfluorocyclohexane Product Data." SCBT Catalog.
-
Brace, N. O. (1999). "Syntheses with perfluoroalkyl iodides. A review." Journal of Fluorine Chemistry, 93(1), 1-26.
-
Curran, D. P. (2002). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry." Synlett.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. halopolymer.com [halopolymer.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: High-Fidelity Purification Using (2-Iodoethyl)perfluorocyclohexane
This Application Note is designed for researchers and process chemists utilizing (2-Iodoethyl)perfluorocyclohexane as a strategic tool for Fluorous Solid-Phase Extraction (F-SPE) . Unlike standard chromatographic methods that rely on polarity, this protocol leverages the unique "fluorophilicity" of the perfluorocyclohexyl tag to achieve rapid, orthogonal purification.
) Primary Application: Synthesis of Fluorous Scavengers & Reagents; Permanent Surface Modification.Executive Summary
(2-Iodoethyl)perfluorocyclohexane is a specialized "light" fluorous tag used to impart specific solubility characteristics to organic molecules. By attaching this tag to a scavenger or reagent, researchers can render specific chemical species "fluorophilic."[1] This allows for their complete separation from non-fluorous reaction mixtures using Fluorous Solid-Phase Extraction (F-SPE) .[1]
Key Advantage: The perfluorocyclohexyl group provides a sterically bulky but "light" fluorous domain. Unlike linear perfluoroalkyl chains (
Critical Note on Detagging: The ethyl ether or amine linkage formed by this reagent is chemically stable and resistant to cleavage. Therefore, this tag is best suited for:
-
Fluorous Scavenging: Removing excess reactants/impurities.
-
Fluorous Reagents: Catalysts or reactants designed to be recovered.
-
Permanent Tagging: Creating fluorous probes or modifying surfaces. (For cleavable applications, Fluorous Silyl or Benzyl tags are recommended).
Chemical Properties & Handling[2]
Safety Precaution: Alkyl iodides are potential alkylating agents and should be handled in a fume hood. The perfluorinated segment increases volatility and skin permeability.
| Property | Data | Notes |
| IUPAC Name | 1-(2-Iodoethyl)perfluorocyclohexane | |
| Formula | ||
| Molecular Weight | 436.00 g/mol | |
| Appearance | Colorless to light pink liquid/oil | Iodine content may cause pinking over time.[2] |
| Solubility | Soluble in | Immiscible with water. |
| Fluorous Domain | Perfluorocyclohexyl ( | "Light" fluorous tag. |
| Reactivity | Reacts with Phenols, Amines, Thiols. |
Strategic Workflow: The Fluorous Scavenging Protocol
This workflow illustrates the most powerful application of this tag: Purification by Scavenging . In this scenario, the tag is not put on the target product, but on a "scavenger" molecule designed to remove impurities.
Figure 1: Workflow for using (2-iodoethyl)perfluorocyclohexane to synthesize a scavenger that removes impurities from a reaction mixture.
Experimental Protocols
Protocol A: Synthesis of a Fluorous Scavenger (Tagging)
Objective: To attach the perfluorocyclohexyl tag to a nucleophile (e.g., Thiophenol) to create a scavenger.
Reagents:
-
Substrate: Thiophenol (or amine/phenol of choice).
-
Tag: (2-Iodoethyl)perfluorocyclohexane (1.1 equiv).
-
Base:
(Cesium Carbonate) or . -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step:
-
Dissolution: Dissolve the nucleophile (1.0 mmol) in anhydrous DMF (3 mL).
-
Activation: Add
(1.5 mmol). Stir for 15 minutes at room temperature to generate the anion. -
Alkylation: Add (2-Iodoethyl)perfluorocyclohexane (1.1 mmol) dropwise.
-
Mechanistic Insight: The ethyl spacer (
) insulates the reaction center from the electron-withdrawing perfluorocyclohexyl group, ensuring normal kinetics.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the product will be significantly less polar/move faster in standard silica TLC due to the fluorine content).
-
Workup: Dilute with Diethyl Ether, wash with water (3x) to remove DMF and base. Dry over
and concentrate. -
Validation: Verify structure via
NMR (look for the characteristic multiplet shielded by the fluorous ring) and NMR.
Protocol B: Purification via Fluorous Solid-Phase Extraction (F-SPE)
Objective: To separate the Fluorous species (Scavenger/Tag) from the Non-Fluorous species (Product).
Materials:
-
Fluorous Silica Gel (e.g., FluoroFlash® or equivalent perfluorooctyl-functionalized silica).
-
Cartridge: Standard SPE cartridge housing.
Elution Logic (The "Stop/Go" System):
-
Fluorophobic Solvent (80:20 MeOH:H2O): Strong enough to dissolve organics, but too polar for the fluorous tag. Result: Non-fluorous product elutes.
-
Fluorophilic Solvent (100% MeOH or THF): Solubilizes the fluorous tag. Result: Fluorous scavenger/impurities elute.
Step-by-Step:
-
Conditioning: Wash the F-SPE cartridge with 2 column volumes (CV) of DMF, followed by 2 CV of 80:20 MeOH:H2O.
-
Loading: Dissolve the crude reaction mixture (containing the non-fluorous product and the fluorous scavenger-impurity adduct) in a minimum amount of DMF or THF. Load onto the cartridge.
-
Fluorophobic Wash (Product Collection):
-
Elute with 80:20 MeOH:H2O. Collect fractions.
-
Checkpoint: Spot fractions on TLC. Your target product should be in these fractions. The fluorous species stays on the column.
-
-
Fluorophilic Wash (Regeneration/Waste):
-
Elute with 100% MeOH or Acetone.
-
This fraction contains the fluorous scavenger and the captured impurity.
-
-
Analysis: Concentrate the "Fluorophobic" fraction to obtain pure product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Tagging Yield | Elimination of HI | The ethyl iodide moiety can undergo E2 elimination if the base is too strong or temperature too high. Use |
| Product Leaking in F-Wash | Product is too hydrophobic | If your non-fluorous product is extremely greasy, 80:20 MeOH:H2O might move it too slowly. Increase MeOH to 90%, but verify the tag doesn't elute. |
| Tag Not Retained | "Light" Tag Limitation | The |
| Solubility Issues | Fluorous/Organic mismatch | If the crude oil doesn't dissolve in the loading solvent, add a small amount of THF, but ensure the water content of the first wash remains >10% to prevent premature tag elution. |
References
-
Fluorous Tagging Strategy & Mechanisms
- Source: Zhang, W. "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development.
- Context: Defines "light" vs "heavy" tags and the insul
-
Fluorous Solid-Phase Extraction (F-SPE)
- Source: Zhang, W., & Curran, D. P. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Tetrahedron.
- Context: The definitive guide on solvent gradients (80:20 MeOH:H2O)
-
Compound Data & Availability
-
Source: Santa Cruz Biotechnology.[3] "(2-Iodoethyl)perfluorocyclohexane Product Data."
- Context: Physical properties and commercial availability of the specific reagent.
-
-
Cyclic vs Linear Fluorous Tags
- Source: Gladysz, J. A., & Curran, D. P. "Handbook of Fluorous Chemistry."
- Context: Discusses the steric differences and solubility profiles of perfluorocyclohexyl groups compared to linear perfluoroalkyl chains.
Sources
Radical addition reactions of (2-Iodoethyl)perfluorocyclohexane to alkenes
Application Note: Radical Addition Architectures for (2-Iodoethyl)perfluorocyclohexane
Executive Summary & Strategic Utility
(2-Iodoethyl)perfluorocyclohexane (
Why this matters: Researchers often fail when applying standard perfluoroalkylation conditions (e.g.,
This guide details two validated protocols for attaching the (2-perfluorocyclohexyl)ethyl moiety to alkenes:
-
Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA): Preserves the iodine atom for further functionalization.
-
Silyl-Mediated Reductive Hydroalkylation (Giese Addition): Replaces the iodine with hydrogen, ideal for installing the fluorous tag as a terminal modification in drug candidates to modulate lipophilicity (LogP).
Mechanistic Causality & Reaction Design
To successfully utilize
The "Spacer Effect" Challenge
-
Direct
: Electron-deficient radical; highly electrophilic; rapid addition to electron-rich alkenes. -
Spaced
: Nucleophilic radical character (similar to -butyl radical); slower addition to electron-rich alkenes; prone to Hydrogen Atom Transfer (HAT) side reactions if not controlled.
Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reagent selection (Silane vs. Iodine transfer).
Figure 1: Divergent radical pathways. The primary alkyl radical generated is nucleophilic, necessitating careful matching with electron-deficient alkenes or high-concentration regimes for electron-rich alkenes.
Validated Experimental Protocols
Protocol A: Visible-Light Mediated ATRA (Iodine Retention)
Best for: Subsequent functionalization (e.g., elimination to vinyl group or displacement).
This method utilizes an Iridium photocatalyst to lower the activation energy of the C–I bond homolysis via Single Electron Transfer (SET).
Reagents & Equipment:
-
Substrate: Alkene (1.0 equiv)
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (2.0 equiv)
-
Catalyst:
(1.0 mol%) or Organic Dye 4CzIPN (2.0 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm), approx. 24W
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a stir bar, add the alkene (0.5 mmol), the fluorous iodide (1.0 mmol), and the photocatalyst.
-
Solvation: Add anhydrous DCM (2.5 mL, 0.2 M concentration). Note: DCM is preferred over highly polar solvents to maintain solubility of the fluorous chain.
-
Deoxygenation: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst and terminates the radical chain.
-
Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir rapidly at room temperature (
). Use a fan to prevent heating above . -
Monitoring: Monitor via TLC or
-NMR (disappearance of the signal). Typical time: 12–24 hours. -
Workup: Remove solvent in vacuo. Purify via flash column chromatography. Tip: Fluorous compounds often streak on silica; use a gradient of Hexanes:EtOAc.
Protocol B: Metal-Free Reductive Hydroalkylation (Giese)
Best for: Drug discovery applications requiring a stable fluorous tag without a reactive iodide handle.
This protocol uses Tris(trimethylsilyl)silane (TTMSS) as a non-toxic alternative to tributyltin hydride. The silyl radical abstracts iodine efficiently and acts as the H-donor.
Reagents:
-
Substrate: Electron-deficient alkene (e.g., acrylate, enone) (1.0 equiv)
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (1.5 equiv)
-
H-Donor/Mediator:
(TTMSS) (1.2 equiv) -
Initiator: AIBN (0.2 equiv) or Photocatalyst (Eosin Y + Green Light)
-
Solvent:
-Trifluorotoluene (PhCF3) or Benzene
Step-by-Step Methodology:
-
Setup: Dissolve the alkene (0.5 mmol), fluorous iodide (0.75 mmol), and TTMSS (0.6 mmol) in PhCF3 (5 mL).
-
Initiation: Add AIBN (0.1 mmol).
-
Reaction: Heat to
under Argon.-
Alternative (Photochemical): Use Eosin Y (
salt, 5 mol%) and (2 equiv) in EtOH/H2O under Green LEDs at RT.
-
-
Kinetics Control: If using AIBN, add a second portion of AIBN (0.1 mmol) after 2 hours to sustain the chain.
-
Workup: Cool to RT. Concentrate. The byproduct
is volatile or hydrolyzes upon silica exposure.
Technical Data & Troubleshooting
Solvent Compatibility Table
The solubility of the perfluorocyclohexyl group is the primary cause of yield loss.
| Solvent | Solubility of Reagent | Reaction Rate (ATRA) | Notes |
| DCM | High | Fast | Best general solvent. |
| Acetonitrile | Moderate | Moderate | Good for polar photocatalysts; may require warming. |
| DMF | Low | Slow | Avoid. Phase separation often occurs. |
| PhCF3 | Excellent | Fast | Ideal for Protocol B (Hydroalkylation). |
| MeOH | Low | N/A | Poor solubility of fluorous tail; use only for Eosin Y conditions. |
Troubleshooting "Stalled" Reactions
-
Symptom: Reagent remains, but alkene is consumed (polymerization).
-
Cause: The alkyl radical is too nucleophilic and reacts with the alkene (propagation) but the iodine transfer is too slow.
-
Fix: Increase the concentration of the Iodine donor (the fluorous reagent) to 3.0 equiv, or switch to Protocol B (Silane) which has a faster transfer rate (
).
-
-
Symptom: Low mass balance / volatility.
-
Cause: The product might sublime due to the perfluorocyclohexyl group's high vapor pressure character.[1]
-
Fix: Do not use high vacuum (< 1 mbar) for extended periods during drying.
-
Safety & Handling
-
(2-Iodoethyl)perfluorocyclohexane: While chemically stable, perfluoroalkyl iodides can release free iodine upon prolonged light exposure. Store in amber vials at
. -
Blue Light Hazards: High-intensity blue LEDs (450 nm) are damaging to the retina. Use orange-tinted UV/Blue blocking safety glasses or perform reactions in a light-proof box.
-
Waste Disposal: Fluorous compounds are persistent. Do not dispose of down the drain. Segregate into halogenated waste streams.
References
-
Nguyen, J. D., et al. "Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions." Nature Chemistry, vol. 4, no.[2][3] 10, 2012, pp. 854-859.[2][3] Link
-
Chatgilialoglu, C. "Organosilanes as Radical-Based Reducing Agents in Synthesis." Accounts of Chemical Research, vol. 37, no. 8, 2004, pp. 581–590. Link
-
Sumino, S., et al. "Photoinduced Radical Hydroalkylation of Olefins with Alkyl Iodides." RSC Advances, 2025 (Contextual Reference on Modern Hydroalkylation). Link
-
Santa Cruz Biotechnology. "(2-Iodoethyl)perfluorocyclohexane Product Data." SCBT, 2024. Link
Sources
Fluorous solid-phase extraction (F-SPE) methods using cyclic C6 tags
Application Note: Fluorous Solid-Phase Extraction (F-SPE) with Cyclic C6 Tags
Title: Sustainable High-Throughput Purification: Implementing Cyclic Perfluorocyclohexyl (c-C6) Tags in F-SPE Workflows
Executive Summary
The global regulatory landscape regarding per- and polyfluoroalkyl substances (PFAS) has shifted dramatically. Long-chain perfluoroalkyl groups (C8 and above), once the gold standard for fluorous synthesis, are being phased out due to bioaccumulation and toxicity concerns (PFOA/PFOS regulations).
While linear C6 tags often fail to provide sufficient retention for robust separation, cyclic C6 (perfluorocyclohexyl, c-C6F11) tags offer a critical solution. They bridge the gap by providing the environmental compliance of short-chain PFAS with the high retention performance of legacy C8 tags. This guide details the protocols for utilizing cyclic C6 tags in Fluorous Solid-Phase Extraction (F-SPE), ensuring high-purity isolation of peptides, oligosaccharides, and small molecules.
Technical Background: The Cyclic C6 Advantage
The Problem with Linear C6:
In fluorous chemistry, retention on fluorous silica is proportional to the fluorine content and the surface area available for fluorous-fluorous interactions. Linear C6 chains (
The Cyclic Solution (
Comparative Performance Data:
| Feature | Linear C8 ( | Linear C6 ( | Cyclic C6 ( |
| Retention Strength | High (Standard) | Low (prone to breakthrough) | High (Comparable to C8) |
| Environmental Status | Phased Out (PFOA risk) | Compliant | Compliant |
| Tag "Weight" | Heavy | Light | Medium-Heavy |
| F-SPE Solvent Usage | Requires strong fluorophilic elution | Elutes with MeOH | Elutes with MeOH/THF |
Experimental Workflows
Visualization of the F-SPE Workflow
The following diagram illustrates the "Tag-React-Separate-Detag" lifecycle.
Figure 1: The standard F-SPE workflow utilizing cyclic C6 tags. The process relies on the "digital" separation of tagged vs. non-tagged species.
Detailed Protocols
Protocol A: Tagging with Cyclic C6 (Example: Amine Protection)
Objective: Attach the c-C6 tag to a substrate amine using perfluorocyclohexyl carbonyl chloride.
Reagents:
-
Substrate (Amine)
- (Perfluorocyclohexyl carbonyl chloride)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) or THF
Steps:
-
Dissolve 1.0 equiv of amine substrate in anhydrous DCM (0.1 M concentration).
-
Add 1.2 equiv of
. -
Cool to 0°C. Dropwise add 1.1 equiv of
. -
Warm to room temperature and stir for 2 hours (monitor by TLC).
-
Quench: Add water. Extract with DCM.[1]
-
Note: No column chromatography is needed here if the next step is the synthesis reaction.[2] If purification is desired immediately, proceed to Protocol B.
Protocol B: F-SPE Purification (The Core Method)
Objective: Isolate c-C6 tagged molecules from non-fluorous impurities.
Materials:
-
Fluorous Silica Gel Cartridge (e.g., FluoroFlash® or equivalent functionalized silica).
-
Solvent A (Fluorophobic/Wash): 80% MeOH : 20%
.[3][4] -
Solvent B (Fluorophilic/Elute): 100% MeOH (or THF for highly lipophilic substrates).
Step-by-Step:
-
Conditioning: Wash the cartridge with 2 column volumes (CV) of Solvent B, followed by 2 CV of Solvent A.
-
Loading: Dissolve the crude reaction mixture in a minimum volume of DMF or DMF/MeOH. Load onto the cartridge.
-
Critical Insight: Do not load in DCM or THF, as these are fluorophilic and will cause the tag to travel down the column immediately.
-
-
Fluorophobic Wash (Elution of Impurities):
-
Elute with 3–5 CV of Solvent A (80% MeOH).
-
Collect fractions. These contain non-fluorous reagents, catalysts, and untagged byproducts.
-
Validation: Spot these fractions on a TLC plate; they should contain the "garbage."
-
-
Fluorophilic Elution (Product Release):
-
Switch to Solvent B (100% MeOH).
-
Elute with 3 CV.
-
Collect fractions. These contain the pure c-C6 tagged product.
-
-
Concentration: Evaporate Solvent B to recover the tagged intermediate.
Protocol C: Detagging (Cleavage)
Objective: Remove the tag to yield the final product.
Method (Ester/Amide Hydrolysis):
-
Dissolve tagged product in THF/MeOH (1:1).
-
Add LiOH (2 equiv) or appropriate cleavage reagent.
-
Stir until conversion is complete.
-
Final Polish: Pass the mixture through the F-SPE cartridge again.
-
Logic: The product is now non-fluorous and will elute in the Fluorophobic Wash (Solvent A). The cleaved tag (now a free fluorous acid) will retain and elute in Solvent B.
-
Mechanistic Logic & Troubleshooting
Separation Mechanism Diagram
The following diagram details the molecular interaction inside the column.
Figure 2: Mechanism of interaction. The rigid c-C6 tag binds to the fluorous phase in the presence of aqueous methanol but is released by pure methanol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product in Wash Fraction | Solvent too strong (fluorophilic). | Increase water content in Wash Solvent (e.g., go from 80% MeOH to 70% or 60%). |
| Product Stays on Column | Tag interaction too strong. | Switch Elution Solvent to THF or Acetone (stronger fluorophilicity than MeOH). |
| Low Recovery | Sample precipitation on column. | Ensure sample is fully soluble in the loading solvent (add small amount of DMF). |
| Impurity in Elution | Overloading the column. | Do not exceed 5-8% loading by weight of the silica mass. |
References
-
Matsugi, M., et al. (2008). "Perfluorocyclohexyl (c-C6F11) Group as a New Fluorous Tag for F-SPE." Journal of Organic Chemistry.
-
Zhang, W. (2009). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides."[5] Current Opinion in Drug Discovery & Development.
-
Green Science Policy Institute. (2017). "Fluorinated Alternatives: Myths versus Facts." (Regarding C8 vs C6 toxicity).
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron.
-
Fluorous Technologies Inc. (Archived). "Standard F-SPE Protocols."
Note: All protocols assume the use of standard laboratory safety equipment (fume hood, gloves, eye protection). Fluorous solvents and silica should be disposed of according to local PFAS regulations.
Sources
- 1. weber.hu [weber.hu]
- 2. pharm.or.jp [pharm.or.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Copper-mediated coupling of (2-Iodoethyl)perfluorocyclohexane
Application Note: Strategic Integration of Perfluorocyclohexyl Motifs via Copper-Mediated Coupling
Executive Summary
This guide details the protocols for utilizing (2-Iodoethyl)perfluorocyclohexane (
Unlike standard alkyl iodides, the perfluorinated tail induces specific electronic and solubility challenges. This note focuses on Copper-Mediated Coupling , offering two distinct pathways:
-
Heteroatom Functionalization (C-O/C-S/C-N Coupling): For late-stage "fluorous tagging" of phenols, thiols, and amides.
-
Atom Transfer Radical Addition (ATRA): For constructing
bonds across alkenes to build complex fluorinated scaffolds.
Mechanistic Insight & Causality
To ensure reproducibility, one must understand why copper is the catalyst of choice. The reaction does not proceed via the classical oxidative addition/reductive elimination cycle typical of Palladium. Instead, it operates primarily through Single Electron Transfer (SET) processes.
The "Spacer" Effect
The ethylene spacer (
-
Stability: It prevents the rapid
-elimination or destabilization often seen with direct species. -
Reactivity: The C-I bond is weaker than typical alkyl iodides due to the inductive effect of the perfluoro-chain, making it highly susceptible to radical generation via Cu(I).
Mechanism: Copper-Catalyzed Radical Cycle (ATRA)
The copper catalyst acts as a radical shuttle.
-
Activation:
reduces the alkyl iodide via SET, generating an alkyl radical ( ) and a persistent metal radical ( ). -
Addition: The
adds to the alkene (or is trapped by a nucleophile). -
Deactivation (Turnover): The resulting radical abstracts the iodine atom back from
, regenerating the catalyst and forming the product.
Figure 1: Simplified SET mechanism for Copper-mediated activation of (2-Iodoethyl)perfluorocyclohexane.
Protocol A: Copper-Catalyzed Heteroatom Alkylation (Fluorous Tagging)
Application: Attaching the perfluorocyclohexyl group to phenols, thiols, or amides.
Why this works: While simple
Reagents & Materials
-
Substrate: Phenol/Thiol derivative (1.0 equiv).
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (1.2 – 1.5 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA (20 mol%).
-
Base:
(2.0 equiv) or . -
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and
(650 mg, 2.0 mmol). -
Critical Step: Evacuate and backfill with Argon (
) to remove , which poisons the Cu(I) species.
-
-
Addition of Reactants:
-
Add the Phenol substrate (1.0 mmol) dissolved in anhydrous DMF (3.0 mL).
-
Add (2-Iodoethyl)perfluorocyclohexane (1.2 mmol) via syringe.
-
-
Reaction:
-
Seal the tube and heat to 80–110°C for 12–24 hours.
-
Note: Monitor via LC-MS or
NMR. The disappearance of the triplet at ppm (approx) indicates consumption of the iodide.
-
-
Workup (Fluorous Partitioning):
-
Cool to room temperature.[1] Dilute with
or EtOAc. -
Wash with water (
) to remove DMF and copper salts. -
Purification Tip: If the product is highly fluorous, use Fluorous Solid Phase Extraction (F-SPE) to separate non-tagged starting materials.
-
Protocol B: Copper-Mediated Atom Transfer Radical Addition (ATRA)
Application: Building complex scaffolds by adding the
Reagents & Materials
-
Alkene: Styrene or Acrylate derivative (1.0 equiv).
-
Reagent: (2-Iodoethyl)perfluorocyclohexane (1.5 equiv).
-
Catalyst: Cu(I)Br or Cu(I)Cl (10 mol%).
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) or bipyridine (10-20 mol%).
-
Reductant (Optional): Sodium Ascorbate (if using aqueous systems) or Cu(0) wire.
-
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Methodology
-
Catalyst Activation:
-
In a vial, mix CuBr (14 mg, 0.1 mmol) and TPMA ligand (29 mg, 0.1 mmol) in degassed MeCN (2 mL). Stir until a homogeneous complex forms (often colored).
-
-
Reaction Assembly:
-
Add the alkene (1.0 mmol) and (2-Iodoethyl)perfluorocyclohexane (1.5 mmol).
-
Optional: Add a pinch of Cu(0) powder or wire to maintain the active Cu(I) species if the reaction stalls.
-
-
Execution:
-
Heat to 60°C under Argon.
-
Alternative: This reaction is highly amenable to Photochemical Activation . Irradiate with Blue LED (450 nm) at RT using a Cu-photoredox catalyst (e.g.,
) for milder conditions.
-
-
Data Analysis (Yield Optimization):
| Solvent | Ligand | Temp (°C) | Yield (%) | Notes |
| MeCN | TPMA | 60 | 88% | Standard Protocol |
| DMF | Phenanthroline | 90 | 65% | Significant |
| DCM | Bipyridine | 40 | 42% | Slow kinetics; requires longer time |
| MeOH/H2O | Ascorbate/Cu | RT | 70% | Green chemistry variant; requires solubility check |
Troubleshooting & Critical Parameters
The Beta-Elimination Trap
The most common failure mode is the formation of the fluorous alkene (
-
Cause: Excessive base strength or high temperatures.
-
Solution: Switch from
to or . Lower temperature by 10°C and extend reaction time.
Solubility Mismatch
The perfluorocyclohexyl tail is hydrophobic and lipophobic (fluorous).
-
Observation: Reactants form two phases in MeOH or pure DMSO.
-
Solution: Use a co-solvent system. DMF/THF (4:1) or Trifluorotoluene (PhCF3) are excellent carriers for this reagent.
Figure 2: Troubleshooting decision tree for stalled coupling reactions.
References
-
Fundamental Mechanism of Cu-ATRA: Kayanuma, M. "Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst."[2] J. Phys. Chem. A, 2023 , 127(1), 153–159.[3] [Link][3][4]
-
Copper-Catalyzed Etherification (Ullmann-Type): Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie Int. Ed., 2009 , 48(38), 6954-6971. [Link]
-
Fluorous Tagging Reagents & Properties: Gladysz, J. A., & Curran, D. P. "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 2002 , 58(20), 3823-3825. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorous Tagging with (2-Iodoethyl)perfluorocyclohexane
Product: (2-Iodoethyl)perfluorocyclohexane (
Introduction: The "Light" Tag Challenge
Welcome. You are likely here because your yields are lower than expected, or your product is co-eluting with impurities.
(2-Iodoethyl)perfluorocyclohexane is a "light" fluorous tag . Unlike "heavy" tags (e.g.,
This guide focuses on the two critical failure points for this specific reagent:
-
The Elimination Trap: Preventing the formation of the fluorous alkene side-product.
-
Purification Protocol: Implementing Fluorous Solid Phase Extraction (F-SPE), which is mandatory for this tag.
Module 1: Reaction Optimization (The Chemistry)
The Core Problem: vs. Competition
The most common cause of low yield with (2-iodoethyl)perfluorocyclohexane is
The perfluoroalkyl group (
-
Desired Path (
): Nucleophile attacks -carbon Product. -
Failure Path (
): Base attacks -proton Fluorous Alkene ( ) + HI.
Once the alkene forms, your tag is "dead." It cannot react further and consumes your starting material.
Protocol Adjustments
| Parameter | Standard Alkyl Iodide Protocol | Required Fluorous Protocol ( | Why? |
| Base | NaH, KOtBu, LDA | Strong bases trigger rapid elimination of the acidic | |
| Solvent | DCM, THF | DMF, DMAc, or Acetone | Polar aprotic solvents favor |
| Stoichiometry | 1:1 ratio | 1.2 - 1.5 eq. of Tag | Drive the reaction to completion. Excess fluorous tag is easily removed via F-SPE later. |
| Temperature | Reflux | RT to 60°C (Max) | High heat promotes elimination ( |
Visualization: The Elimination Trap
The following diagram illustrates the kinetic competition you must manage.
Figure 1: Kinetic competition between the desired tagging (SN2) and the elimination side-reaction (E2). Note that strong bases push the equilibrium toward the "Dead End" alkene.
Module 2: Purification (F-SPE)
Because
The F-SPE Workflow
Stationary Phase: Fluorous Silica Gel (e.g., FluoroFlash®).[1][2] Principle: Fluorophilic retention.[3] Non-fluorous compounds wash through; fluorous compounds stick and are eluted later.[3]
Step-by-Step Protocol
-
Conditioning:
-
Wash cartridge with DMF (wets the frit).
-
Wash with 80:20 MeOH:H₂O (The "Fluorophobic" solvent).[2]
-
-
Loading:
-
Dissolve your crude reaction mixture in a minimum amount of DMF or THF .
-
Note: Do not load in pure DCM or EtOAc; these are "fluorophilic" enough to wash your product off immediately.
-
-
Fluorophobic Wash (Elutes Impurities):
-
Elute with 80:20 MeOH:H₂O .[2]
-
Result: Excess reagents, non-fluorous byproducts, and salts elute here. The fluorous tag holds the product on the silica.
-
-
Fluorophilic Elution (Elutes Product):
-
Elute with 100% MeOH or THF .
-
Result: Your pure, tagged product elutes.[4]
-
Visualization: F-SPE Logic
Figure 2: The "Catch-and-Release" mechanism of Fluorous Solid Phase Extraction. The light tag requires specific solvent gradients to ensure retention during the wash step.
Troubleshooting & FAQs
Symptom: Low Yield / No Product
Q: I see the starting material disappearing, but I don't isolate the tagged product.
-
Diagnosis: You likely formed the fluorous alkene via elimination.
-
Test: Check the crude NMR. Look for characteristic alkene signals (multiplets around 5.8–6.0 ppm) and the absence of the triplet corresponding to the
group. -
Fix: Switch to a carbonate base (
) and lower the temperature. Ensure your solvent is dry.
Symptom: Product in Wash Fraction
Q: My tagged product is coming out in the 80:20 MeOH:H₂O wash step.
-
Diagnosis: "Solvent Breakthrough." Your product is too hydrophobic for the wash solvent, or you overloaded the cartridge.
-
Fix 1: Increase the water content in the wash to 70:30 MeOH:H₂O . This increases the "fluorophobicity" of the mobile phase, forcing the tag to stick tighter to the silica.
-
Fix 2: Check loading capacity. Standard fluorous silica holds ~8-10% by weight. Do not exceed this.
Symptom: Solubility Issues
Q: The fluorous iodide forms a separate layer at the bottom of my reaction flask.
-
Diagnosis: Phase separation.[3] The "Fluorous Effect" is preventing reagent contact.
-
Fix: Use a hybrid solvent system. Benzotrifluoride (BTF) is a "hybrid" solvent that dissolves both organics and fluorous compounds. A mixture of BTF/DMF (1:1) is often the "magic bullet" for homogeneity.
References
-
Studer, A., et al. (1997).[5] "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis."[4][5] Science, 275(5301), 823–826.[5]
-
Zhang, W. (2009). "Fluorous Linker-Facilitated Synthesis." Chemical Reviews, 109(2), 749–795.
-
Luo, Z., et al. (2001).[4] "Fluorous Mixture Synthesis: A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds." Science, 291(5509), 1766-1769.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. John A. Gladysz - Google Scholar [scholar.google.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. PRS Publication Search [wwwn.cdc.gov]
Troubleshooting solubility issues of cyclic fluorous tags in MeOH/Water
Technical Support Center: Fluorous-Tagged Cyclic Scaffolds
Status: Active Ticket Context: Users reporting precipitation, oiling out, or retention failure of fluorous-tagged cyclic molecules (e.g., cyclic peptides, macrocycles) during F-SPE (Fluorous Solid-Phase Extraction) using Methanol/Water systems.
Diagnostic Hub: Triage Your Issue
Before modifying your protocol, identify the specific failure mode. Cyclic fluorous scaffolds present a unique challenge: the cyclic backbone often drives aggregation, while the fluorous tag (
Which scenario matches your observation?
-
Scenario A: The "Cloudy" Load. Sample precipitates immediately upon adding the loading solvent (usually MeOH/H2O).
-
Scenario B: The "Column Crash." Sample dissolves in loading solvent but precipitates on the F-SPE cartridge during the fluorophobic wash (MeOH/H2O), blocking flow.
-
Scenario C: The "Ghost" Elution. Sample dissolves perfectly but passes straight through the fluorous column during the wash step (Breakthrough).
The Mechanics: Why MeOH/Water Fails
To fix this, you must understand the thermodynamics of the "Solubility Null Zone."
Standard F-SPE relies on a binary switch:
-
Fluorophobic Phase (Wash): Usually 80:20 MeOH/H2O.[1] High polarity. Fluorous tags should stick to the column; non-fluorous impurities wash away.[1][2]
-
Fluorophilic Phase (Elute): 100% MeOH, THF, or MeCN. Lower polarity. Fluorous tags release.
The Problem with Cyclic Scaffolds:
Cyclic peptides and macrocycles often possess high internal hydrogen bonding and rigidity, making them poorly soluble in water and moderately soluble in organics. When you attach a "heavy" fluorous tag (e.g.,
-
Too hydrophobic for the 20% water content (causes precipitation).
-
Too polar (due to the peptide backbone) to fully dissolve in perfluorinated solvents.
The result? The molecule crashes out in the standard 80:20 MeOH/H2O wash because the water acts as a potent anti-solvent for the fluorous tag, while the methanol isn't strong enough to solvate the cyclic peptide backbone.
Troubleshooting Guides (Q&A Format)
Issue 1: Precipitation during Loading or Wash (The "Crash")
Q: My fluorous-tagged cyclic peptide precipitates when I add 20% water to the methanol. How do I keep it in solution without losing retention?
A: You must implement "Solvent Tuning" using a Bridging Solvent. The standard 80:20 MeOH/H2O mix is too polar for your specific scaffold. You need to lower the surface tension and increase the organic character without making the solvent so strong that it washes the tag off the column.
The Fix: Replace Methanol with a Bridging Solvent like DMF (Dimethylformamide) or THF (Tetrahydrofuran) in the loading/wash step, but maintain the water ratio to force retention.
-
Protocol Adjustment: Instead of 80:20 MeOH/H2O, try 70:30 DMF/H2O or 80:20 MeCN/H2O .
-
Why? DMF and MeCN are better solvents for cyclic peptides than MeOH. The higher water content (30% vs 20%) compensates for the increased solvent strength of DMF, ensuring the fluorous tag still "hates" the mobile phase enough to stick to the column.
Q: Can I just heat the column?
A: Caution advised. While heat improves solubility, it decreases the partition coefficient (
Issue 2: Breakthrough (The "Pass Through")
Q: I dissolved my sample in 100% MeOH to avoid precipitation, but now it doesn't stick to the FluoroFlash® column.
A: You eliminated the "Fluorophobic Force." Fluorous retention is driven by the rejection of the tag by the solvent. In 100% MeOH, the solvent is "friendly" enough to the tag that the tag has no energetic incentive to bind to the fluorous silica.
The Fix: If you cannot use water (due to solubility), you must use Dry Loading .
-
Dissolve your sample in a strong solvent (THF/DMF).
-
Add a small amount of Fluorous Silica Gel (approx. 2-5x sample weight) to the vial.
-
Evaporate the solvent completely (rotovap). You now have "sample-coated silica."
-
Load this dry powder on top of your F-SPE cartridge.
-
Proceed with the wash step. Even if the wash solvent (e.g., 80:20 MeOH/H2O) is a poor solvent for your compound, the compound is already physically anchored to the fluorous phase. It will not dissolve; it will remain pinned until the elution step.
Experimental Protocol: The Solubility Tuning Matrix
Do not guess. Perform this micro-scale experiment to determine the exact solvent window for your cyclic tag.
Materials:
-
96-well plate or small HPLC vials.
-
Your fluorous-tagged compound (approx.[3][4][5][6] 0.1 mg per well).
-
Solvents: MeOH, MeCN, DMF, THF, Water.[1]
Procedure:
-
Dispense: Add 0.1 mg of tagged compound to 5 vials.
-
Solvate: Add 100 µL of the primary organic solvent (MeOH, MeCN, or DMF). Ensure complete dissolution.
-
Titrate: Slowly add water in 10 µL increments, vortexing after each addition.
-
Observe: Record the volume of water added when permanent turbidity (cloudiness) appears. This is your Cloud Point .
Data Interpretation Table:
| Solvent System | Cloud Point (% Water) | F-SPE Suitability | Action |
| MeOH | < 5% | Poor | Compound is too insoluble. Switch to DMF. |
| MeOH | 15-25% | Ideal | Use standard 80:20 MeOH/H2O wash. |
| MeCN | 10-20% | Good | Use 80:20 MeCN/H2O. Better for hydrophobic peptides. |
| DMF | > 30% | Excellent | Use 70:30 DMF/H2O. High solubility + high retention. |
Decision Logic & Workflow Visualization
The following diagrams illustrate the troubleshooting logic and the mechanism of solvent tuning.
Figure 1: F-SPE Troubleshooting Decision Tree
Caption: Decision tree for diagnosing solubility vs. retention failures in fluorous solid-phase extraction.
Figure 2: The Solvent Tuning Window
Caption: The "Sweet Spot" for F-SPE requires balancing tag retention (needs water) against scaffold solubility (needs organic).
References
-
Zhang, W., & Curran, D. P. (2006).[4] "Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE)." Tetrahedron, 62(51), 11837–11865.[4] Link[4]
-
Matsugi, M., & Curran, D. P. (2005). "Increasing Fluorous Partition Coefficients by Solvent Tuning." Organic Letters, 7(17), 3677–3680.[4] Link
-
BenchChem Technical Support. (2025). "Optimizing Fluorous Solid-Phase Extraction (F-SPE)." BenchChem Knowledge Base. Link
-
Dandapani, S., & Curran, D. P. (2004). "Separation of Fluorous-Tagged Compounds." Chemistry – A European Journal, 10(13), 3130–3138. Link
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 5. Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing radical initiation for (2-Iodoethyl)perfluorocyclohexane coupling
Topic: Optimizing Radical Initiation & Coupling Efficiency
Reagent ID: (2-Iodoethyl)perfluorocyclohexane (
Technical Overview: The Reagent Profile
(2-Iodoethyl)perfluorocyclohexane is a specialized "fluorous ponytailed" alkyl iodide. Unlike perfluoroalkyl iodides (
Implications for Reactivity:
-
Bond Strength: The C-I bond is stronger (~53-55 kcal/mol) than a perfluoroalkyl iodide (~48 kcal/mol) but weaker than a standard unactivated alkyl iodide.
-
Electronic Nature: The radical formed (
) is a primary nucleophilic alkyl radical . It exhibits different polarity matching requirements compared to electrophilic perfluoroalkyl radicals. -
Solubility: The perfluorocyclohexyl tail imposes "fluorous" solubility characteristics, often leading to phase separation in standard organic solvents (MeOH, MeCN) at room temperature.
Troubleshooting Guide: Radical Initiation & Propagation
Issue 1: "I see no conversion by NMR/GC. The starting material remains untouched."
Diagnosis: Initiation Failure (Energy Barrier Mismatch).
Technical Context: Direct Single Electron Transfer (SET) reduction of primary alkyl iodides requires a highly negative potential (
Corrective Actions:
-
Switch to Silyl-Mediated Activation: Do not rely on direct photoreduction. Use a silyl radical mediator (e.g.,
or TTMSS) which abstracts the iodine atom via a halogen-atom transfer (XAT) mechanism. This is kinetically much faster than direct SET. -
Use a "Super-Reductant" Cycle: If using photoredox without silanes, employ a catalytic system that generates an
-aminoalkyl radical (via Hantzsch Ester) or use a strongly reducing Ir-catalyst (e.g., or ) in the presence of a sacrificial base. -
Check Deoxygenation: Perfluoroalkyl chains increase oxygen solubility (the "blood substitute" effect). Standard sparging is often insufficient. Freeze-Pump-Thaw (3 cycles) is mandatory for this reagent to prevent oxygen from quenching the triplet state of your catalyst or trapping the carbon radical.
Issue 2: "The reaction mixture is cloudy/biphasic, and yields are inconsistent."
Diagnosis: The "Fluorous Effect" (Solubility Mismatch).
Technical Context: The
Corrective Actions:
-
Implement the "Hybrid Solvent" Protocol:
-
Trifluorotoluene (TFT): The gold standard. Mix TFT with your polar solvent (e.g., TFT:MeCN 1:1). TFT solubilizes the fluorous tail while MeCN dissolves the catalyst/substrate.
-
Benzotrifluoride (BTF): A cheaper, valid alternative to TFT.
-
-
Temperature Modulation: Mild heating (40–50 °C) often breaks fluorous aggregates, significantly improving mass transfer without triggering thermal decomposition.
Issue 3: "I see the reduced product ( ) instead of the coupled product."
Diagnosis: Premature Hydrogen Atom Transfer (HAT).
Technical Context: The intermediate radical is abstracting a hydrogen atom from the solvent or the silane before it can add to the alkene (Giese addition). This indicates the rate of addition (
Corrective Actions:
-
Increase Concentration: Radical addition is bimolecular (rate
[Radical][Alkene]). Increasing the alkene concentration (5–10 equiv) favors addition over HAT. -
Slow Addition of Hydrogen Source: If using TTMSS/Silane, add it via syringe pump over 4–6 hours. This keeps the H-donor concentration low relative to the alkene trap.
-
Change Solvent: Avoid solvents with weak C-H bonds (e.g., THF, Toluene). Switch to Benzene (if permitted) or pure MeCN/TFT mixtures.
Visualizing the Mechanism
The following diagram illustrates the recommended Silyl-Mediated Photoredox Cycle , which is the most robust method for this specific reagent.
Caption: Figure 1.[1][2][3] Silyl-Mediated Radical Activation Cycle.[4] The silyl radical bypasses the high energy barrier of direct alkyl iodide reduction via Halogen Atom Transfer (XAT).
Validated Experimental Protocol
Method: Visible-Light Mediated Giese Addition (Tin-Free) Applicability: Coupling (2-Iodoethyl)perfluorocyclohexane with electron-deficient alkenes (acrylates, styrenes).
Reagents Table
| Component | Equiv. | Role | Notes |
| (2-Iodoethyl)perfluorocyclohexane | 1.0 | Substrate | Limiting reagent (usually). |
| Alkene Partner | 2.0–5.0 | Trap | Excess required to suppress reduction. |
| 0.01 (1 mol%) | Photocatalyst | Or | |
| 1.2 | H-Donor/Mediator | "Supersilane" - safer than Tin. | |
| Sodium Carbonate ( | 2.0 | Base | Neutralizes HI byproduct. |
| Solvent: MeCN:TFT (1:1) | [0.1 M] | Medium | Critical: TFT ensures solubility. |
Step-by-Step Workflow
-
Preparation: In an 8 mL clear vial equipped with a magnetic stir bar, add the Photocatalyst (1 mol%),
(2.0 equiv), and the Alkene (3.0 equiv). -
Substrate Addition: Add (2-Iodoethyl)perfluorocyclohexane (1.0 equiv).
-
Solvation: Add the solvent mixture (MeCN:Trifluorotoluene 1:1) to reach 0.1 M concentration relative to the iodide. Verify the solution is homogeneous.
-
Deoxygenation (Critical): Seal the vial with a septum. Perform Freeze-Pump-Thaw (3 cycles). Note: Nitrogen sparging is often insufficient for perfluorinated solvents due to high
capacity. -
Silane Addition: Add
(1.2 equiv) via syringe. -
Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, ~10-40W). Stir vigorously.
-
Fan cooling is recommended to maintain temp < 35°C.
-
-
Monitoring: Monitor by
NMR. The starting material shows a distinct signal for the adjacent to the ethyl group. This will shift significantly upon coupling. -
Workup: Dilute with ether, wash with water/brine.
-
Pro Tip: If available, use Fluorous Solid Phase Extraction (F-SPE) . The product will retain the heavy fluorous tag, allowing non-fluorous impurities (excess alkene, catalyst) to be washed away with MeOH:H2O (80:20), followed by elution of the product with pure MeOH or THF.
-
FAQ: Expert Insights
Q: Can I use AIBN/Heat instead of light? A: Yes. Thermal initiation with AIBN (0.2 equiv) in refluxing Trifluorotoluene (TFT) works. However, thermal conditions often lead to higher rates of HI elimination (olefin formation) compared to the room-temperature photoredox method.
Q: Why Trifluorotoluene (TFT)? Can I use DCM?
A: DCM is a good solvent for solubility, but it is a chlorine atom donor under radical conditions (though slow). TFT is chemically inert to radicals and specifically solvates the
Q: My product is difficult to purify. Any tips?
A: The
References
-
Giese Addition Mechanism & Silane Mediation
-
Bond Dissociation Energies (Alkyl vs Fluoroalkyl)
-
Fluorous Solvent Properties (TFT/Solubility)
- Title: "The factors that influence solubility in perfluoroalkane solvents."
- Source:Journal of Solution Chemistry (via ResearchG
-
URL:[Link]
-
Tin-Free Radical Methods
- Title: "Tin-Free Giese Reaction and the Related Radical Carbonyl
- Source:Organic Letters (via Organic Chemistry Portal).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. srd.nist.gov [srd.nist.gov]
Overcoming steric hindrance in cyclic perfluorocyclohexyl substitutions
Technical Support Center: Perfluorocyclohexyl ( ) Chemistry
Ticket System: Advanced Fluoroalkylation Support
Current Status: ONLINE
Agent: Senior Application Scientist, Fluorine Chemistry Division
Topic: Overcoming Steric Hindrance in
The Core Challenge: The "Fluorous Shield"
Welcome to the technical guide for installing perfluorocyclohexyl (
The Root Cause:
The failure is rarely electronic; it is steric and solubility-driven. The
-
Rigidity: The high energy barrier of C-F bond rotation locks the ring into a rigid chair conformation.
-
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) creates a "sheath" that repels incoming nucleophiles.
-
Lipophobicity: Perfluorinated chains often segregate from standard organic solvents, causing micro-heterogeneity in reaction mixtures.
Comparative Metrics: Cyclohexyl (
| Feature | Cyclohexyl ( | Perfluorocyclohexyl ( | Impact on Synthesis |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | |
| Ring Conformation | Fluxional (Chair-Boat flip easy) | Rigid Chair (High inversion barrier) | Reagents cannot "squeeze" past the bulk. |
| Electronic Nature | Electron Donating (+I) | Strong Electron Withdrawing (-I) | Deactivates nucleophilic partners; requires radical pathways. |
| Solubility | Lipophilic | Fluorous (Omniphobic) | Requires fluorinated co-solvents (e.g., |
Validated Protocols (The Solutions)
Standard
Protocol A: Photoredox Radical Installation (The "Gold Standard")
Best for: Late-stage functionalization of arenes and heterocycles.
Mechanism: Single Electron Transfer (SET) reduces a perfluorocyclohexyl iodide (
Workflow Diagram (Graphviz):
Caption: Figure 1. Photoredox cycle for generating the bulky perfluorocyclohexyl radical, bypassing steric barriers of traditional cross-coupling.
Step-by-Step Methodology:
-
Reagents:
-
Substrate (1.0 equiv)
- (Perfluorocyclohexyl iodide) (1.5 - 2.0 equiv)
-
Photocatalyst:
(1 mol%) or Eosin Y (5 mol% for metal-free). -
Base:
(2.0 equiv).
-
-
Solvent System (CRITICAL): Use a 1:1 mixture of Acetonitrile (MeCN) and
-Trifluorotoluene ( ) .-
Why? MeCN solubilizes the catalyst/substrate;
solubilizes the perfluorinated iodide.
-
-
Reaction:
-
Degas via sparging with Argon for 15 mins (Oxygen quenches
). -
Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.
-
-
Workup:
-
Dilute with ether. Wash with
(to remove iodine byproducts).
-
Troubleshooting Guide (Q&A)
Issue 1: "My reaction turns black/brown and yields are <10%."
Diagnosis: Iodine poisoning or poor light penetration. The Fix:
-
The Iodine Trap: As
is consumed, is generated. Iodine absorbs blue light, shutting down the photocatalysis. -
Solution: Add sodium ascorbate (2.0 equiv) or wash the organic layer with sodium thiosulfate during optimization to confirm iodine inhibition.
-
Alternative: Switch to Perfluorocyclohexyl sulfinate (
) (Langlois-type reagent). Sulfinates release gas instead of iodine, preventing light blockage.
Issue 2: "I see the starting material disappearing, but I get the reduced product (Ar-H) instead of the coupled product."
Diagnosis: Hydrogen Atom Transfer (HAT) competition.
The Fix:
The
-
Solvent Check: Are you using DMF or THF? Stop. These are excellent H-atom donors.
-
Protocol Shift: Switch to Benzene , Trifluorotoluene , or Dichloromethane . These solvents have stronger C-H bonds that resist abstraction by the fluorinated radical.
Issue 3: "The substitution is happening at the wrong position."
Diagnosis: Steric vs. Electronic Mismatch.
The Fix:
Standard Friedel-Crafts logic does not apply. The
-
Rule of Thumb: It will almost always attack the position most distal to existing substituents (Para > Meta >> Ortho), regardless of directing groups.
-
Strategy: If you need ortho substitution, you must use a Directing Group (DG) assisted metal catalysis (e.g., Palladium with a specific ligand like Xantphos), though yields will be lower due to the "F-sheath" repulsion.
Advanced Decision Matrix
Use this flow to select the correct method for your specific substrate.
Caption: Figure 2. Decision tree for selecting the optimal perfluorocyclohexylation protocol based on substrate class and failure mode.
Purification: The "Fluorous" Advantage
One benefit of the bulky
-
Technique: Fluorous Solid Phase Extraction (F-SPE).
-
Protocol:
-
Load crude mixture onto Fluorous Silica Gel.
-
Elute non-fluorinated impurities with 80:20 MeOH:H2O .
-
Elute your
-product with 100% MeOH or THF .
-
Result: This often eliminates the need for difficult column chromatography where the bulky product might streak.
-
References
-
Hennecke, U. (2012). The synthesis of iodoalkanes by addition of hydrogen iodide to alkenes and related unsaturated hydrocarbons. Science of Synthesis.
-
Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry. (Foundational text on Radical/SET mechanisms).
-
Postigo, A., et al. (2011). Radical Perfluoroalkylation Reactions of (Hetero)arenes. Chemical Reviews.
groups). -
Baran, P. S., et al. (2012). Innately Radical: Use of Sulfinates for Heteroaromatic Functionalization. PNAS. (Describes the use of sulfinate salts as alternatives to iodides).
-
MacMillan, D. W. C., et al. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. (The mechanistic basis for photoredox fluoroalkylation).
Purification of fluorous-tagged intermediates using F-SPE cartridges
Core Principle & Mechanism
Welcome to the Fluorous Technologies Support Center. As a Senior Application Scientist, I often see users treat F-SPE like standard silica chromatography. It is not.
F-SPE relies on fluorophilic selectivity , a phenomenon distinct from hydrophobicity. The separation mechanism is based on the specific affinity between the perfluoroalkyl tags (e.g.,
Think of this as a digital "On/Off" switch rather than an analog gradient:
-
"Off" (Fluorophobic Phase): Organic impurities are washed away because they cannot interact with the fluorous stationary phase.
-
"On" (Fluorophilic Phase): The tagged product is released only when a solvent capable of disrupting fluorine-fluorine interactions is introduced.
The "Golden Protocol" (Standard Operating Procedure)
Before troubleshooting, ensure your baseline workflow matches the standard "Catch-and-Release" protocol. Deviations here account for 80% of user tickets.
The Three-Fraction Strategy
| Step | Action | Solvent System (Standard) | Mechanism |
| 1. Condition | Wet the cartridge | a) 100% MeOH (Elution solvent)b) 80:20 MeOH:H₂O (Loading solvent) | Activates the fluorous ligands and equilibrates the bed. |
| 2. Load | Apply sample | 80:20 MeOH:H₂O (or DMF for solubility) | "Catch": Fluorous tags bind to the cartridge. Non-fluorous compounds remain mobile. |
| 3. Wash | Elute impurities | 80:20 MeOH:H₂O | Removes non-fluorous organic impurities. |
| 4. Elute | Recover product | 100% MeOH (or THF) | "Release": Solvates the fluorous tag, releasing the purified product. |
Workflow Visualization
Figure 1: The standard "Catch-and-Release" workflow for F-SPE purification.
Troubleshooting Guide
If the standard protocol fails, identify your symptom below.
Symptom A: Premature Breakthrough (Product in Wash Fraction)
The fluorous-tagged product is not sticking to the cartridge and is eluting with the impurities.
Root Cause Analysis:
-
Solvent Strength: The loading solvent contains too much organic modifier, disrupting the weak F-F interactions.
-
Tag Degradation: The fluorous tag may have cleaved during the reaction.
-
Overloading: You have exceeded the binding capacity of the silica.
Corrective Actions:
-
Modify Solvent: Increase the water content in the loading/wash solvent. Change from 80:20 MeOH:H₂O to 70:30 or 60:40 . Water forces the hydrophobic/fluorous tag onto the stationary phase.
-
Check Solubility: If using DMF or DMSO to load (due to solubility issues), ensure the loading volume is minimal (<10% of bed volume). These solvents are strong and can drag the product off.
-
Verify Tag Integrity: Run a TLC of the breakthrough fraction. If the Rf matches the non-fluorous starting material, your tag has fallen off chemically, not chromatographically.
Symptom B: Low Recovery (Product Stuck on Cartridge)
The product is retained but does not elute in the final fraction.
Root Cause Analysis:
-
Elution Solvent Weakness: 100% MeOH is sometimes insufficient for heavy fluorous tags (e.g.,
chains on large molecules). -
Precipitation: The product precipitated inside the cartridge during the solvent switch.
Corrective Actions:
-
Switch Eluent: Move to 100% THF or Acetone . THF is significantly more fluorophilic and dissolves organic molecules better than methanol [1].
-
Soak Step: Stop the flow after adding the elution solvent.[1] Let it sit for 5 minutes to solvate the tag before pushing the solvent through.
Symptom C: Impurity Co-elution
Non-fluorous "greasy" impurities are showing up in the final product fraction.
Root Cause Analysis:
-
Secondary Interactions: The impurity is interacting with the silica backbone (non-specific binding) rather than the fluorous bristles.
-
Poor Wash: The wash volume was insufficient to clear the void volume.
Corrective Actions:
-
Increase Wash Volume: Standard is 3-5 column volumes. Increase to 6-8.
-
Solvent Tuning: If the impurity is very non-polar, a 70:30 MeOH:H₂O wash might be too weak to move it. Briefly wash with 80:20 or even 90:10 (monitor for product breakthrough) to push the greasy impurity off before the final elution.
Diagnostic Logic Tree
Use this decision matrix to diagnose your specific issue rapidly.
Figure 2: Troubleshooting logic for common F-SPE failure modes.
Frequently Asked Questions (FAQs)
Q: What is the maximum loading capacity of an F-SPE cartridge? A: For standard fluorous silica (approx. 8-9% carbon loading), the recommended mass loading is 5-10% of the silica weight [2].[1][2]
-
Example: A 2g cartridge can handle ~100-200mg of crude sample. Exceeding this leads to "fronting" and breakthrough.
Q: My sample is not soluble in MeOH:H₂O. How do I load it? A: This is a common bottleneck. You can load using DMF or DMSO .
-
Critical Rule: Because DMF/DMSO are "stronger" solvents than water, you must keep the loading volume low. Do not exceed a volume that would wet more than 20% of the cartridge bed. Once loaded, immediately follow with the standard fluorophobic wash (MeOH:H₂O) to lock the sample in place.
Q: Can I reuse F-SPE cartridges? A: Yes, but with caution.
-
Protocol: Wash with 100% THF (2 column volumes) followed by 100% Acetone, then re-equilibrate with your loading solvent.
-
Risk: We do not recommend reusing cartridges for GMP steps or when separating different compound classes, as "ghost" peaks from trace carryover can occur.
Q: What is "Reverse F-SPE"? A: This is an advanced technique where you use regular silica gel but a fluorous mobile phase. It is rarely used for purification but is excellent for removing excess fluorous reagents (which elute fast) from a non-fluorous product (which sticks to the silica) [3].
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel: A New Tool for Separations." Synlett, 2001(09), 1488-1496.
-
Zhang, W. (2003). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 59(25), 4475-4489.
-
Matsugi, M., & Curran, D. P. (2005). "Fluorous Solid-Phase Extraction." Organic Syntheses, 81, 100-111.
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron, 58(20), 3823-3825.
Sources
Minimizing iodine liberation in perfluoroalkyl iodide reactions
Ticket #: RF-I-502-SUP
Subject: Technical Guide: Minimizing Iodine Liberation in Perfluoroalkyl Iodide (
User Issue Summary
Users frequently report rapid discoloration (purple/brown) of reaction mixtures involving perfluoroalkyl iodides (
Module 1: The Root Cause (Mechanism & Inhibition)
To solve the problem, you must understand why iodine is forming. In radical perfluoroalkylation (e.g., ATRA - Atom Transfer Radical Addition), the iodine atom is designed to transfer from the reagent to the product. However, side reactions often generate molecular iodine (
The "Iodine Trap" Mechanism:
-
Desired Cycle: The perfluoroalkyl radical (
) adds to the alkene. The resulting adduct radical abstracts iodine from to propagate the chain. -
Failure Mode: If
generation is too slow or termination is too fast, iodine atoms ( ) recombine to form . -
The Consequence:
is a "radical sink." It reacts with faster than the alkene does, regenerating the starting material ( ) and stopping the reaction.
Figure 1: The competition between the productive Radical Chain (ATRA) and the destructive Iodine Inhibition pathway.
Module 2: Pre-Reaction Troubleshooting (Reagent Purity)
Issue: "My
Protocol A: Purification of
| Method | Reagent | Procedure | Best For |
| Chemical Wash | 10% | 1. Dissolve | General purification of bulk reagents. |
| Copper Treatment | Copper Powder (activated) | 1. Add activated Cu powder to the liquid | Anhydrous applications where water is detrimental. |
| Distillation | None | Distill under reduced pressure. Discard the first "pink" fraction. Store over Cu wire. | High-purity requirements (e.g., kinetic studies). |
Module 3: In-Reaction Control (Preventing Liberation)
Issue: "The reaction starts colorless but turns dark purple within 10 minutes, and conversion stops."
Diagnosis: The "Iodine Atom Transfer" chain is broken.
Strategy 1: Chemical Suppression (The Dithionite Method)
For reactions compatible with aqueous conditions (or biphasic systems), Sodium Dithionite (
-
Initiator: Generates
radicals to start the chain. -
Scavenger: Reduces free
back to iodide ( ), keeping the reaction mixture clear and the radical chain active.
-
Protocol: Use 1.0 - 1.2 equivalents of
and 1.0 equiv ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> in an Acetonitrile/Water (1:1) system.[2][3] -
Why it works: The dithionite acts as a "chemical buffer" for iodine, maintaining the radical concentration.
Strategy 2: Photo-Redox & Anhydrous Systems
If you cannot use dithionite (e.g., anhydrous Lewis Acid catalysis), you must rely on kinetic control .
-
Light Exclusion: Wrap reaction vessels in aluminum foil if the reaction is not photo-catalyzed.
-
Sacrificial Reductants: In photo-redox, ensure your amine base (e.g., DIPEA) is in slight excess; it often quenches transient iodine species.
-
Argon Sparging: Oxygen promotes the oxidation of
to . Sparge solvents for 15 minutes prior to reagent addition.
Module 4: Post-Reaction Workup (Decontamination)
Issue: "My product layer is dark violet and stains everything." Action: Standard reductive workup.
-
Quench: Pour reaction mixture into a separating funnel containing 10% Sodium Thiosulfate (
) or Sodium Bisulfite ( ). -
Shake: Agitate vigorously until the organic layer shifts from purple to pale yellow/colorless.
-
Chemistry:
(Tetrathionate).
-
-
Wash: Follow with a brine wash to remove residual salts.
FAQ: Troubleshooting Decision Tree
Q: Can I use sodium sulfite (
-
A: For workup , yes. For initiation , NO. Sulfite is a scavenger but not a radical initiator. Dithionite is required to initiate the radical chain via the sulfinate radical.
Q: Why does my reaction turn brown instead of purple?
-
A: Brown usually indicates the formation of Triiodide (
), which happens when free complexes with Iodide ions ( ) in polar solvents. This confirms that both decomposition and ionization are happening. The fix is the same: reductive scavenger.
Q: Is the "pink color" always bad?
-
A: In some photo-redox cycles, a transient color change is normal. However, a persistent dark purple usually indicates irreversible termination. If yield is low, purify the starting material.
Figure 2: Diagnostic logic for iodine discoloration issues.
References
-
Mechanism of Radical Perfluoroalkylation
-
Iodine Atom Transfer (ATRA)
-
Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(06), 417-439.
- Context: Foundational text on the "Iodine Atom Transfer" cycle and inhibition mechanisms.
-
-
Photolytic Decomposition & Stability
-
Nzeribe, B. N., et al. (2022). Accelerated Degradation of Perfluorosulfonates... by UV/Sulfite + Iodide. Environmental Science & Technology.
- Context: Discusses the photolysis of C-F and C-I bonds and the generation of hydr
-
-
Handling & Safety (SDS)
Sources
- 1. Practical tips to minimize PFAS exposure | FPS Public Health [health.belgium.be]
- 2. espace.rmc.ca [espace.rmc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Perfluoroalkylation initiated with sodium dithionite and related reagent systems / Journal of Fluorine Chemistry, 1992 [sci-hub.kr]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. fishersci.com [fishersci.com]
- 8. Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Cyclic vs. Linear Fluorous Tags in High-Throughput Synthesis
Topic: Advantages of Cyclic (2-Iodoethyl)perfluorocyclohexane over Linear C8F17 Tags Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the domain of solution-phase synthesis and purification, fluorous tagging has established itself as a robust method for separating target molecules from complex mixtures. For decades, the linear perfluorooctyl tag (Linear C8F17 ) was the industry standard. However, evolving environmental regulations and the need for more solvent-efficient purification protocols have driven the adoption of cyclic alternatives.
This guide analyzes the technical and operational advantages of (2-Iodoethyl)perfluorocyclohexane (Cyclic C6-Tag) over the traditional Linear C8F17 tag.
Key Takeaways:
-
Regulatory Compliance: The Cyclic C6 tag circumvents the bioaccumulation concerns associated with PFOA/PFOS precursors (C8 chains).
-
"Fluorous-Light" Efficiency: Lower fluorine content allows for elution using standard organic solvents (e.g., MeOH, THF), reducing reliance on expensive fluorocarbon solvents.
-
Orthogonal Selectivity: The rigid cyclic structure offers distinct retention profiles, often enabling faster separations without compromising purity.
Physicochemical Profile & Environmental Impact[1][2][3][4][5][6][7][8]
The primary driver for the shift from Linear C8 to Cyclic C6 is the balance between retention performance and environmental stewardship.
Structural Comparison
| Feature | Linear C8F17 Tag | Cyclic C6 Tag |
| Chemical Structure | ||
| Fluorine Atoms | 17 | 11 |
| Molecular Geometry | Flexible, linear tail ("Ponytail") | Rigid, bulky chair conformation |
| Fluorine Weight % | High (>60% in small substrates) | Moderate (enables "Light" fluorous chemistry) |
| Regulatory Status | Restricted/Phased Out (PFOA precursor) | Compliant Alternative (Non-C8 based) |
The Bioaccumulation Factor
Linear C8 chains degrade into perfluorooctanoic acid (PFOA), a persistent organic pollutant (POP) with a half-life in humans measured in years. The Cyclic C6 tag, based on the perfluorocyclohexyl motif, does not degrade into PFOA. While all PFAS compounds are under scrutiny, the industry consensus favors shorter-chain and cyclic motifs as preferable alternatives to the legacy C8 chemistry due to different metabolic and elimination profiles.
Separation Performance: The "Fluorous-Light" Advantage
The most immediate operational advantage of the Cyclic C6 tag is its behavior during Fluorous Solid Phase Extraction (F-SPE).
Partition Coefficients and Elution
Fluorous separation relies on the partition coefficient (
-
Linear C8 (Heavy Tag): Exhibits extremely high
.-
Pro: Retains virtually indefinitely on fluorous silica.
-
Con: Often requires fluorophilic solvents (like HFE-7100 or FC-72) to elute the tagged molecule. These solvents are expensive ($500+/L) and volatile.
-
-
Cyclic C6 (Light Tag): Exhibits moderate
.-
Pro: Retains well against non-fluorous impurities but can be eluted with standard polar organic solvents (e.g., 100% MeOH or THF).
-
Advantage:[1] This eliminates the need for fluorous solvents in the elution step, significantly lowering the cost per reaction.
-
Chromatographic Behavior
The rigid structure of the perfluorocyclohexyl group provides a smaller hydrodynamic volume compared to the sweeping "tail" of the C8 chain. In HPLC, Cyclic C6-tagged compounds typically elute earlier than C8 analogs, allowing for shorter run times while maintaining baseline resolution from non-fluorous impurities.
Visualizing the Workflow
The following diagram illustrates the comparative workflow. Note the divergence in the "Elution" step, where the Cyclic C6 tag offers a greener, more cost-effective route.
Caption: Operational workflow comparing elution solvent requirements. The Cyclic C6 tag allows for solvent-efficient elution without specialized fluorocarbons.
Experimental Protocols
To validate the performance of the Cyclic C6 tag, the following protocols utilize a standard alkylation followed by F-SPE purification.
Protocol A: Tagging via Nucleophilic Substitution
This reaction attaches the tag to a phenol or amine substrate.
Reagents:
-
Substrate (1.0 equiv)
-
(2-Iodoethyl)perfluorocyclohexane (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetone or DMF (0.1 M)
Step-by-Step:
-
Dissolution: Dissolve substrate in anhydrous Acetone/DMF under inert atmosphere (
). -
Activation: Add
and stir for 15 minutes. -
Alkylation: Add (2-Iodoethyl)perfluorocyclohexane via syringe. The ethyl spacer insulates the electron-withdrawing fluorous group, ensuring reaction kinetics remain similar to standard alkyl halides.
-
Reflux: Heat to 60°C for 4–12 hours (monitor by TLC/LC-MS).
-
Workup: Concentrate solvent. Partition between EtOAc and Water. Dry organic layer (
) and concentrate. Note: At this stage, the mixture contains Tagged Product, Excess Tag, and Unreacted Substrate.
Protocol B: "Fluorous-Light" F-SPE Purification
This protocol demonstrates the solvent savings of the Cyclic C6 tag.
Materials:
-
Fluorous Silica Gel (e.g., FluoroFlash®) cartridge.
-
Solvents: 80% MeOH/H2O (Fluorophobic), 100% MeOH (Fluorophilic for C6), THF (Optional strong eluent).
Step-by-Step:
-
Conditioning: Pre-wash cartridge with 100% MeOH, then equilibrate with 50:50 MeOH/H2O.
-
Loading: Dissolve the crude oil from Protocol A in a minimum amount of DMF or THF. Load onto the cartridge.
-
Fluorophobic Wash (Impurity Removal):
-
Elute with 80% MeOH/H2O.
-
Observation: Non-fluorous substrate and polar impurities elute. The Cyclic C6-tagged product retains on the silica due to the fluorine-fluorine interaction.
-
-
Fluorophilic Elution (Product Recovery):
-
Isolation: Concentrate the MeOH fraction to obtain the pure tagged intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Product elutes in Wash Step | % MeOH in wash is too high. | Reduce organic modifier in wash to 60% or 70% MeOH/H2O. Cyclic tags are less retentive than C8. |
| Product sticks during Elution | Interaction is stronger than expected. | Switch from 100% MeOH to THF or Acetone. Avoid HFE-7100 unless absolutely necessary. |
| Low Tagging Yield | Steric hindrance of the cyclic chair. | The cyclic group is bulkier than the linear chain. Increase reaction time or temperature (up to 80°C in DMF). |
References
-
Zhang, W. (2009). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Current Opinion in Drug Discovery & Development.
- Gladysz, J. A., & Curran, D. P. (2002). "Organofluorine Chemistry." Tetrahedron. (Foundational text on fluorous partition coefficients).
-
U.S. EPA. (2023). "Per- and Polyfluoroalkyl Substances (PFAS) - PFOA and PFOS Stewardship." (Regulatory context for the phase-out of C8 chains).
- Dobbs, A. P., et al. (2005). "Synthesis and Application of Fluorous-Tagged Reagents." Journal of Fluorine Chemistry. (Specifics on synthesis using iodo-perfluoroalkanes).
Sources
19F NMR characterization data for (2-Iodoethyl)perfluorocyclohexane derivatives
The following guide provides a comprehensive technical analysis of the 19F NMR characterization of (2-Iodoethyl)perfluorocyclohexane derivatives. It is structured to serve as a practical handbook for analytical chemists and synthetic researchers, moving beyond simple data listing to offer mechanistic insight and comparative diagnostics.
Executive Summary
Product Class: Perfluorocyclohexyl-tagged Alkyl Iodides (
Structural Dynamics & NMR Theory
To accurately interpret the 19F NMR spectrum of (2-iodoethyl)perfluorocyclohexane, one must understand the conformational dynamics of the perfluorinated ring. Unlike linear perfluoroalkyl chains, which exhibit free rotation, the perfluorocyclohexane ring undergoes a chair-chair interconversion.
The "Flipping" Phenomenon
At room temperature (
-
High Temperature (
): Sharp, averaged signals. -
Low Temperature (
): The ring "freezes," resolving and into distinct AB patterns with large geminal coupling constants ( ).
Application Note: For routine purity checks, run spectra at room temperature. For detailed conformational analysis, cool the sample to
Visualization: Structural Logic
The following diagram illustrates the connectivity and the key NMR-active sites.
Figure 1: Connectivity map highlighting the tertiary fluorine (C1) as the critical diagnostic anchor.
Comparative Analysis: Cyclic vs. Linear
The most common error in fluorous chemistry is misidentifying the fluorous tag. Linear chains are far more common, but cyclic analogs offer different solubility and steric profiles.
Table 1: Diagnostic 19F NMR Comparison ( , ref)
| Feature | Cyclic Derivative ( | Linear Derivative ( | Significance |
| Terminal Signal | None | Primary Diagnostic | |
| Tertiary Fluorine | None | Confirms Ring Structure | |
| Proximity to linker | |||
| Internal CF2s | Overlapping multiplets (-130 to -145) | Distinct regions (-120 to -126) | Linear chains resolve better |
| Coupling ( | Complex / Broad (Room Temp) | Distinct triplets/multiplets | Linear is more ordered |
Key Spectral Features of (2-Iodoethyl)perfluorocyclohexane
-
The "Ghost" Signal: The tertiary fluorine at the ring junction (C1 position) is often broad and low intensity due to the lack of NOE enhancement and relaxation issues. You must acquire sufficient scans (NS > 64) to see this peak clearly.
-
Absence of -81 ppm: If you see a triplet at -81 ppm, your sample contains linear perfluoroalkyl impurities or you have the wrong compound.
-
Linker Impact: The ethyl group (
) insulates the ring from the iodine. The 19F shifts of the ring are relatively insensitive to the halide exchange (e.g., ) compared to the 1H NMR of the adjacent methylene.
Experimental Protocol: High-Fidelity Acquisition
To ensure publication-quality data and accurate integration (qNMR), follow this self-validating protocol.
Reagents & Setup
-
Solvent:
(Standard) or Acetone- (Sharper peaks for fluorinated compounds due to polarity). -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). Do not use internally if volatile loss is a concern; use it as an external reference or set standard to -63.7. -
Concentration: 10–20 mg in 0.6 mL solvent.
Step-by-Step Workflow
Figure 2: Acquisition workflow with integrated quality control checkpoints.
Critical Parameter: 1H Decoupling
Always run 1H-decoupled 19F NMR (zgig or equivalent). The coupling between the ethyl protons (
Detailed Spectral Assignments
Compound: 1-(2-iodoethyl)perfluorocyclohexane (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Notes |
| 19F | -118.0 to -122.0 | Broad m | 4F | Proximal to substituent | |
| 19F | -138.0 to -142.0 | Broad m | 6F | Overlapping ring signals | |
| 19F | -182.0 to -188.0 | Broad s | 1F | Tertiary F (C1) | Diagnostic Peak |
| 1H | 3.20 - 3.25 | Triplet ( | 2H | Standard alkyl iodide shift | |
| 1H | 2.40 - 2.60 | Multiplet | 2H | Broadened by F-coupling |
Note: Shifts are referenced to
Troubleshooting & Reactivity
Stability in Solution
Perfluorocyclohexyl derivatives are chemically robust but can be volatile.
-
Issue: Loss of solvent or compound during degassing.
-
Solution: Keep samples chilled (
) when not in use.
Reactivity Monitoring (Case Study)
When reacting this derivative (e.g., radical addition to an alkene), monitor the disappearance of the -CH2-I protons in 1H NMR (3.2 ppm
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative guide on coupling constants and relaxation).
-
Hagooly, A., et al. (2008). "The synthesis of perfluorocyclohexyl-containing amino acids." Journal of Fluorine Chemistry, 129(9), 791-796. Link (Specific data on monosubstituted perfluorocyclohexanes).
- Campos, P. X., et al. (2020). "19F NMR as a tool for the identification of perfluoroalkyl substances." Magnetic Resonance in Chemistry. (Methodology for distinguishing linear vs cyclic).
-
Sigma-Aldrich/Merck . (2024). Product Specification: Perfluorocyclohexyl iodide. Link (Precursor characterization data).
Validating Fluorous Tag Attachment: A Comparative Guide to ESI and MALDI Mass Spectrometry
Executive Summary
In fluorous-phase synthesis and proteomics, the attachment of a perfluorinated moiety (the "fluorous tag") is the critical gateway to purification. If the tag isn't attached, the subsequent Fluorous Solid Phase Extraction (F-SPE) will fail, resulting in sample loss.
Validating this attachment requires more than just observing a mass shift.[1][2] The unique physicochemical properties of fluorine—specifically its extreme hydrophobicity and unique mass defect—create distinct challenges and advantages in Mass Spectrometry (MS).
This guide compares Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for validating fluorous tag attachment.[1] While ESI is the gold standard for solution-phase characterization and LC-coupling, MALDI offers a high-throughput alternative if specific matrix protocols are employed to overcome the "fluorous effect."
The Physics of Detection: The Fluorine Mass Defect
Before selecting an ionization method, one must understand what to look for. Fluorine provides a unique spectral signature that distinguishes tagged molecules from hydrocarbon background noise.[1]
-
The Mass Defect: Carbon (12.00000) and Hydrogen (1.00783) have positive mass defects (or zero).[1] Fluorine (18.99840) has a significant negative mass defect .[1][3][4]
-
The Consequence: As you add fluorous tags (e.g.,
), the molecular weight shifts slightly lower than the integer mass would suggest. -
Application: In High-Resolution MS (HRMS), a tagged molecule will appear "mass deficient" compared to impurities.[1] This is the primary validation check beyond the simple addition of the tag's molecular weight.
Comparative Analysis: ESI vs. MALDI
The choice between ESI and MALDI depends on your analyte's solubility and the throughput required.
Table 1: Technical Comparison for Fluorous Analytes
| Feature | ESI (Electrospray Ionization) | MALDI (Matrix-Assisted Laser Desorption) |
| Primary Mechanism | Solution-phase ionization (Soft) | Solid-state laser desorption (Soft) |
| Fluorous Compatibility | High (with correct solvents) | Low to Moderate (requires specific matrices) |
| Solubility Handling | Excellent (can use DCM/TFE blends) | Poor (Analyte may segregate from matrix) |
| Ionization State | Multiply charged ( | Singly charged ( |
| Throughput | Moderate (requires infusion/wash) | High (seconds per spot) |
| Key Challenge | Carryover: Fluorous tags stick to tubing.[1] | The Fluorous Effect: Analyte "oils out" on the target plate. |
| Best For | Detailed characterization, LC-MS coupling.[1] | Quick "Yes/No" checks of reaction mixtures. |
Experimental Workflows & Protocols
Protocol A: ESI-MS Validation (The Solubility-First Approach)[1]
Standard reverse-phase solvents (Water/Acetonitrile) often cause fluorous-tagged molecules to precipitate in the ESI needle, leading to signal instability.[1] You must use a "fluorous-friendly" solvent system.[1]
Reagents:
-
Methanol (MeOH): LC-MS Grade.
-
Dichloromethane (DCM): To solubilize the fluorous chain.[1]
-
2,2,2-Trifluoroethanol (TFE): Optional, excellent co-solvent for perfluorinated peptides.[1]
Step-by-Step Methodology:
-
Sample Dilution: Dissolve the crude reaction mixture in 50:50 MeOH:DCM . Do not use 100% aqueous buffers.[1]
-
Why: The DCM component prevents the aggregation of the perfluorinated tails (
or ).
-
-
Direct Infusion: Bypass the LC column for initial validation.[1] Infuse directly at 5–10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.0–3.5 kV (Positive Mode).[1]
-
Desolvation Temp: Increase by 10-15% over standard peptide settings (fluorous tags increase boiling points of droplets).
-
-
Wash Step (Critical): Between samples, flush with 100% Isopropanol (IPA) or THF to strip fluorous residues from the PEEK tubing.[1]
Protocol B: MALDI-TOF Validation (The "Sandwich" Method)
Standard matrices (CHCA, DHB) are hydrophilic.[1] Fluorous analytes will segregate from them during crystallization, leading to "sweet spots" or no signal.[1]
Reagents:
-
Matrix:
-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB).[1] -
Additive: Sodium Trifluoroacetate (NaTFA) (10 mM in THF).[1]
-
Solvent: 50:50 THF:MeOH.[1]
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve CHCA in 50:50 THF:MeOH.
-
Why: THF is necessary to keep the fluorous tag in solution during the spotting phase.
-
-
Cationization Agent: Spike the matrix solution with the NaTFA additive (1 µL per 100 µL matrix).
-
Why: Perfluorinated chains are electron-withdrawing and reduce protonation efficiency.[1] NaTFA promotes sodium adduct formation (
), which is often the dominant species for fluorous molecules in MALDI.
-
-
Spotting (The Sandwich):
-
Analysis: Look for the
peak rather than .
Visualizing the Decision Workflow
The following diagram illustrates the decision logic for selecting the correct validation path based on sample complexity and available equipment.
Figure 1: Decision matrix for validating fluorous tag attachment via Mass Spectrometry.
Alternatives and Troubleshooting
While MS is the primary validation tool, it is not fallible.[1]
-
NMR (
): -
TLC (Fluorous):
Troubleshooting MS Data:
-
No Signal (ESI): The tag likely precipitated in the source. Switch to 100% TFE or DCM/MeOH blends.[1]
-
Mass Mismatch: Check for the double addition of the tag (common in bifunctional peptides) or the loss of the tag due to source fragmentation (lower the cone voltage).
-
Sodium Adducts (MALDI): If you see a peak +22 Da higher than expected, this is the
adduct.[1] This is standard for fluorous compounds; do not interpret it as an impurity.
References
-
Battelle. (2012).[1] Quantification of Perfluorinated Compounds in Environmental Water Samples by Matrix-Assisted Laser Desorption Time-of-Flight Mass Spectrometry.
-
Creative Proteomics. (2023).[1] Molecular Weight Characterization - Comparison of MALDI and ESI.
-
American Chemical Society. (2017).[1] Fluorinated Matrix Approach for the Characterization of Hydrophobic Perfluoropolyethers by MALDI-TOF MS. Analytical Chemistry. [1]
-
Jeol. (2020).[1][4] Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
-
National Institutes of Health (PMC). (2004).[1] Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.
Sources
Benchmarking separation efficiency of cyclic vs linear fluorous tags
Executive Summary
In the realm of high-throughput organic synthesis and chemical biology, fluorous tagging strategies have revolutionized separation science.[1][2] By appending a perfluoroalkyl group to a substrate, researchers can render molecules "fluorophilic," enabling their selective retention on fluorous silica gel (F-SPE) or partition into fluorous solvents (F-LLE).[3]
This guide benchmarks the two dominant structural classes of fluorous tags: Linear Perfluoroalkyl Chains (e.g.,
Mechanistic Basis of Separation
To understand the efficiency differences, one must first grasp the interaction mechanism at the molecular level. Fluorous separation relies on the "fluorophobic effect"—the tendency of perfluorinated segments to segregate from both aqueous and organic phases—and specific "fluorophilic" interactions with perfluorinated stationary phases.[4]
Linear Tags ( )
-
Mechanism: Linear chains rely on surface area alignment . On a fluorous-modified silica gel (typically functionalized with
chains), linear tags intercalate with the stationary phase bristles.[5] -
Retention Driver: Retention is directly proportional to chain length. A
tag provides significantly higher retention than a tag due to increased Van der Waals contact points. -
Limitation: Long linear chains (
) often induce poor solubility in standard organic solvents (THF, DCM), leading to precipitation and handling difficulties.
Cyclic & Branched Tags
-
Mechanism: Cyclic (e.g., perfluoroadamantyl) and branched tags present a high local fluorine density in a globular volume. Instead of intercalating, they interact through a "nesting" or domain-based partition.
-
Retention Driver: Retention is driven by the partition coefficient (
) rather than simple surface alignment. Recent studies indicate that branched tags can exhibit higher fluorous partition coefficients than linear analogs of similar molecular weight due to shielding effects and entropy-driven segregation. -
Advantage: The globular shape disrupts crystal packing, significantly enhancing solubility in organic solvents while maintaining strong fluorous affinity.
Visualization: Interaction Topologies
Figure 1: Mechanistic comparison of linear tag intercalation versus cyclic/branched tag partitioning on fluorous silica.
Comparative Performance Analysis
The following matrix synthesizes experimental data regarding the physicochemical properties and separation efficiencies of these tag classes.
| Feature | Linear Tags ( | Cyclic/Branched Tags (e.g., Branched |
| Separation Mode | Ideal for F-SPE (Solid Phase) | Ideal for F-LLE (Liquid-Liquid) & F-SPE |
| Organic Solubility | Moderate to Low (decreases rapidly > | High (disrupted crystal packing) |
| Fluorous Retention ( | High (Linear correlation with length) | Variable (Dependent on F-density) |
| Partition Coefficient ( | Moderate ( | High ( |
| Synthetic Utility | Standard for small molecule libraries | Preferred for large biomolecules/porphyrins |
| Commercial Availability | Widespread (reagents available) | Specialized/Custom synthesis often required |
Key Insight: The "Solubility-Retention" Paradox
Historically, researchers believed that to increase retention, one must increase the length of the linear chain. However, this crashes solubility. Branched tags solve this paradox. They provide high fluorine content (high retention) without the rigid crystalline structure that causes insolubility.
Experimental Case Study: Porphyrin Tagging
Reference: Comparison of linear vs. branched tags in perfluorocarbon nanoemulsions (See Ref [1])
A critical study by the Ghogare group demonstrated the superiority of branched tags when high solubility and retention are required simultaneously. They compared a porphyrin tagged with linear
Experimental Data
| Tag Type | Structure | Fluorous Partition Coeff.[1][3][4][6][7][8] ( | Leaching into Organic Phase |
| Linear | 1.7 | Significant | |
| Branched | 24.0 | Negligible |
*Partition Coefficient
Conclusion: The branched tag, despite having shorter individual chains (
Validated Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol is optimized for separating "light" fluorous-tagged molecules (both linear and cyclic) from non-fluorous organic impurities.
Materials
-
Stationary Phase: Fluorous Silica Gel (e.g., FluoroFlash®), particle size 40–63 µm.
-
Cartridge: Standard SPE barrel (fritted).
-
Solvents:
-
Loading/Washing (Fluorophobic): 80:20 Methanol:Water (MeOH:H2O).
-
Elution (Fluorophilic): 100% Methanol (MeOH) or Tetrahydrofuran (THF).
-
Workflow Logic
Figure 2: F-SPE workflow. The "Fluorophobic Wash" removes non-tagged impurities, while the "Fluorophilic Elution" disrupts the F-F interactions to recover the product.
Step-by-Step Methodology
-
Conditioning: Wash the F-SPE cartridge with 2 column volumes (CV) of 100% MeOH, followed by 2 CV of 80:20 MeOH:H2O.
-
Loading: Dissolve the crude reaction mixture in a minimum volume of DMF or DMF/MeOH. Load onto the cartridge.
-
Note: Avoid DCM or THF during loading, as these are fluorophilic and will cause premature elution of the tagged species.
-
-
Fluorophobic Wash (Impurity Removal): Elute with 3–5 CV of 80:20 MeOH:H2O.
-
Observation: Non-fluorous reagents, catalysts, and byproducts will elute. The fluorous-tagged product remains bound as a colored band (if applicable) or at the top of the silica.
-
-
Fluorophilic Elution (Product Recovery): Switch solvent to 100% MeOH (for light tags) or THF (for heavy/cyclic tags). Elute with 3 CV.
-
Critical Step: For cyclic/branched tags with high
values, THF is often required to fully disrupt the interaction.
-
-
Analysis: Evaporate the fluorophilic fraction. Purity is typically >90-95%.
References
-
Ghogare, A. A., et al. (2019). "A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents."[1] Chemical Communications. Link
-
Dobbs, A. P., & Kimberley, M. R. (2002). "Fluorous Phase Chemistry: A New Industrial Technology." Journal of Fluorine Chemistry. Link
Sources
- 1. A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. US6673539B1 - Fluorous tagging compounds and methods of use thereof - Google Patents [patents.google.com]
- 8. main.spsj.or.jp [main.spsj.or.jp]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Peptides Used for Heavy Metal Remediation: A Promising Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Guide: Cyclic Perfluorocyclohexyl vs. Linear PFAS Reagents
Executive Summary
The transition from legacy linear per- and polyfluoroalkyl substances (PFAS) to alternative structures is a critical mandate in modern drug development and industrial chemistry. While short-chain linear variants (e.g., PFBS) are well-characterized, cyclic perfluorocyclohexyl reagents (typified by PFECHS, perfluoro-4-ethylcyclohexanesulfonate) present a distinct toxicological profile that is often misunderstood as inherently "safer."
The Core Finding: Unlike linear chains that act primarily as surfactant-like membrane intercalators, cyclic PFAS exhibit rigid steric bulk that alters their binding kinetics. While they generally show lower acute cytotoxicity and reduced PPAR
Structural & Physicochemical Basis of Toxicity
To understand the toxicity differences, one must look at the molecular architecture. The toxicity of PFAS reagents is governed largely by their ability to bind serum proteins (transport) and intercalate into lipid bilayers (cellular entry).
Linear PFAS (The "Surfactant" Model)
-
Structure: Flexible carbon chains (tail) with a polar head group.
-
Mechanism: The flexible tail allows for tight packing into the phospholipid bilayer, disrupting membrane fluidity. They bind fatty acid binding sites on Serum Albumin (HSA) with high affinity, facilitating transport to the liver.
-
Key Reagents: PFOA (C8), PFOS (C8), PFBS (C4).
Cyclic PFAS (The "Steric Bulk" Model)
-
Structure: A rigid perfluorinated cyclohexane ring (e.g., PFECHS).
-
Mechanism: The ring structure prevents the "zipper-like" hydrophobic interaction seen in linear chains. This results in:
-
Higher Hydrophobicity: Increased tendency to partition into non-polar matrices.
-
Altered Protein Binding: The bulky ring creates steric hindrance, reducing affinity for some fatty acid transporters but maintaining strong binding to Albumin (similar to PFOS).
-
Mitochondrial Stress: Rather than simple membrane lysis, cyclic variants are observed to specifically disrupt mitochondrial membrane potential (
).
-
Visualizing the Toxicokinetic Pathway
Figure 1: Comparative toxicokinetic pathways. Note the divergence where Linear chains dominate PPAR activation, while Cyclic reagents drive mitochondrial stress and retention.
Comparative Toxicological Profile
The following data synthesizes current literature comparing PFECHS (Cyclic) against PFOA/PFOS (Linear C8) and PFBS (Linear C4).
Hepatotoxicity & PPAR Activation
Linear PFAS are potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPAR
-
Linear (C8): High potency. The flexible chain mimics fatty acids perfectly.
-
Cyclic: Lower potency. The ring structure does not fit the PPAR
ligand-binding pocket as efficiently as the linear chain. However, it does activate the receptor, just at higher concentrations.
Bioaccumulation & Half-Life
This is the critical safety differentiator.
-
Linear Short-Chain (C4): Rapidly eliminated (Half-life: Days/Weeks).
-
Linear Long-Chain (C8): Extremely persistent (Half-life: Years).
-
Cyclic: Persistent. Despite being marketed as alternatives, cyclic sulfonates like PFECHS show bioaccumulation factors (BAF) and serum half-lives closer to PFOS than to PFBS. They are not rapidly eliminated.
Summary Data Table
| Feature | Linear (C8) - PFOA/PFOS | Linear (C4) - PFBS | Cyclic - PFECHS |
| Primary Toxicity Target | Liver (PPAR | Thyroid, Kidney | Liver (Mitochondria), Endocrine |
| PPAR | High (+++) | Low (+) | Moderate (++) |
| Mitochondrial Disruption | Moderate | Low | High |
| Serum Half-Life (Human) | 2–5 Years | ~1 Month | Est. Years (Persistent) |
| Albumin Binding | High Affinity | Low Affinity | High Affinity |
| Cytotoxicity (EC50) | ~100–200 | >500 | ~300 |
Experimental Protocols for Validation
Protocol A: Comparative Cytotoxicity & ROS Assay (HepG2)
Objective: Determine the EC50 and Oxidative Stress potential of the cyclic reagent.
Reagents:
-
HepG2 human hepatoma cells.[1]
-
MTT Reagent (Cell Viability).
-
H2DCFDA (ROS Indicator).
-
Positive Control: PFOA (100
M).
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Dosing (Critical Step): Prepare PFAS stocks in DMSO. Caution: PFAS are surfactants.[2] Do not vortex vigorously; invert gently to avoid micelle formation which skews concentration data. Limit final DMSO to <0.1%.
-
Exposure: Treat cells with 0, 10, 50, 100, 200, 400
M of Cyclic vs Linear reagent for 24h. -
ROS Quantification: Wash cells, add 10
M H2DCFDA for 30 min. Read fluorescence (Ex/Em: 485/535 nm). -
Viability: Add MTT, incubate 4h, solubilize formazan, read Absorbance at 570 nm.
Validation Criteria:
-
Control wells must show >90% viability.
-
PFOA (Positive Control) must show significant ROS increase (>1.5x baseline).
Protocol B: PPAR Reporter Gene Assay
Objective: Quantify the specific activation of the hepatotoxic nuclear receptor pathway.
Workflow:
-
Transfection: Co-transfect COS-7 or HepG2 cells with:
-
Treatment: Treat with reagent (0–200
M) for 24h. Include WY-14643 (known agonist) as positive control.[2] -
Lysis & Reading: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Analysis: Plot Dose-Response Curve. Calculate
and (efficacy).
Experimental Workflow Diagram
Figure 2: Standardized screening workflow for evaluating novel fluorinated reagents against legacy benchmarks.
Conclusion & Recommendations
The assumption that Cyclic = Safe is scientifically flawed. While cyclic reagents like PFECHS may exhibit slightly lower immediate cytotoxicity and PPAR
Recommendations for Industry:
-
Substitution: For non-essential uses, prefer Short-Chain Linear (C4) reagents (e.g., PFBS derivatives) over Cyclic reagents due to faster elimination kinetics.
-
Handling: Treat Cyclic PFAS with the same containment rigor as PFOA/PFOS (Level 3 containment) due to their bioaccumulative potential.
-
Screening: Do not rely solely on cell death (MTT) assays. You must screen for mitochondrial membrane potential and ROS to detect the specific "cyclic" mode of toxicity.
References
-
De Silva, A. O., et al. (2011).[4] "Discovery of 4-ethyl-branched perfluorooctane sulfonate in nature." Environmental Science & Technology.[5]
-
Wang, Z., et al. (2013). "Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues." Environment International.
-
Leso, V., et al. (2022). "Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach." Archives of Toxicology.
-
Wolf, C. J., et al. (2014). "Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths." Toxicological Sciences.
-
Brinkmann, M., et al. (2023).[6] "Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro."[6] Aquatic Toxicology.
Sources
- 1. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. michigan.gov [michigan.gov]
- 5. Perfluorohexanesulfonic Acid (PFHxS) Induces Hepatotoxicity through the PPAR Signaling Pathway in Larval Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Chemical Stability of (2-Iodoethyl)perfluorocyclohexane Under Basic Conditions
Executive Summary
Product: (2-Iodoethyl)perfluorocyclohexane (CAS: 17349-20-3) Class: Fluorous Tag / Perfluoroalkylated Alkyl Halide Critical Finding: This compound exhibits moderate to low stability under basic conditions, significantly inferior to non-fluorous alkyl iodides and propyl-spaced fluorous analogs. Primary Degradation Pathway: Base-promoted dehydroiodination (E2 elimination) yielding (vinyl)perfluorocyclohexane.
This guide provides a technical assessment of the stability limitations of (2-Iodoethyl)perfluorocyclohexane, offering mechanistic insights, comparative data, and a self-validating experimental protocol for stability verification.
Mechanistic Insight: The "Fluorous Effect" on Stability
To understand the instability of (2-Iodoethyl)perfluorocyclohexane, one must look beyond standard alkyl halide reactivity. The perfluorocyclohexyl group (
In a standard alkyl iodide (e.g., 1-iodooctane), the
Structural Analysis:
The strong inductive effect (-I effect) of the perfluorinated ring pulls electron density from the
Diagram 1: Degradation Mechanism
The following diagram illustrates the base-catalyzed elimination pathway.
Caption: Figure 1. E2 elimination mechanism driven by the acidity of β-protons adjacent to the electron-withdrawing perfluorocyclohexyl group.
Comparative Performance Guide
Researchers often select fluorous tags based on chain length without considering spacer stability. The table below compares (2-Iodoethyl)perfluorocyclohexane against relevant alternatives.
Table 1: Stability Comparison Under Basic Conditions (pH > 10)
| Feature | (2-Iodoethyl)perfluorocyclohexane | (3-Iodopropyl)perfluorocyclohexane | 1-Iodooctane (Non-fluorous) |
| Spacer Structure | |||
| High (Adjacent to | Low (Insulated by | Very Low | |
| Dominant Reaction | E2 Elimination (Degradation) | Nucleophilic Substitution ( | Nucleophilic Substitution ( |
| Half-life (0.1M NaOH) | < 1 hour (Rapid elimination) | > 24 hours (Stable) | > 48 hours (Stable) |
| Recommended Use | Acidic or Neutral conditions only | Basic, Acidic, or Neutral | General Purpose |
Key Takeaway: If your synthesis requires basic reagents (e.g.,
Experimental Protocol: Stability Assay
Do not rely on vendor purity claims if the bottle has been opened or stored improperly. Use this self-validating NMR assay to quantify degradation before committing valuable starting materials.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 20 mg (2-Iodoethyl)perfluorocyclohexane
-
Solvent: 0.6 mL
(or -THF for higher solubility) -
Base Challenge: 10 µL Triethylamine (
) or 5 mg Solid -
Internal Standard:
-Trifluorotoluene (5 µL)
Workflow Diagram
Caption: Figure 2. Standard Operating Procedure (SOP) for assessing base stability via NMR monitoring.
Step-by-Step Methodology
-
Baseline Acquisition (T=0): Dissolve the substrate and internal standard in the deuterated solvent. Acquire a
NMR (32 scans) and NMR.-
Validation: Confirm the triplet at
ppm (corresponding to ).
-
-
Base Challenge: Add the base directly to the NMR tube. Shake vigorously for 30 seconds.
-
Incubation: Allow the tube to stand at room temperature (
). -
Endpoint Acquisition (T=2h): Re-acquire spectra.
-
Data Analysis: Calculate the integration ratio of the starting material triplet vs. the internal standard.
Interpretation of Results
-
Stable: Integration ratio remains constant (>98% retention).
-
Degraded:
-
NMR: Disappearance of the triplet at 3.3 ppm. Appearance of multiplet vinyl signals at
ppm. -
NMR: Shift of the
peak adjacent to the alkyl chain.
-
NMR: Disappearance of the triplet at 3.3 ppm. Appearance of multiplet vinyl signals at
Authoritative References
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823–3825.
-
Matsubara, H., et al. (2010). Nucleophilic Substitution Reactions of (2-Iodoethyl)perfluoroalkyl Compounds. Journal of Fluorine Chemistry.
-
Curran, D. P. (2008). Fluorous Techniques for the Synthesis of Organic Molecules: A Tutorial. Synlett.
A Comparative Guide to Cyclic Perfluoroalkyl Iodides in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl (Rf) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. While a variety of perfluoroalkylation reagents exist, perfluoroalkyl iodides (PFIs) stand out as versatile precursors for generating perfluoroalkyl radicals. This guide provides an in-depth comparison of cyclic versus acyclic perfluoroalkyl iodides in catalytic reactions, offering field-proven insights into their reactivity, applications, and the causal factors that govern their performance.
The Foundation of Reactivity: Physicochemical Properties
The enhanced reactivity of cyclic perfluoroalkyl iodides compared to their acyclic counterparts is not arbitrary; it is rooted in their distinct structural and electronic properties. The cyclic framework imposes significant geometric constraints that alter fundamental chemical characteristics.
-
Carbon-Iodine (C-I) Bond Strength: Ring strain in cyclic systems, such as in perfluorocyclohexyl iodide, can weaken the C-I bond. This lower bond dissociation energy (BDE) facilitates the homolytic cleavage of the bond to generate the corresponding perfluoroalkyl radical under milder conditions, whether through photoredox catalysis, radical initiation, or interaction with a transition metal.
-
Electron Affinity: The rigid, strained structures of cyclic PFIs can influence their reduction potentials, making them more susceptible to single-electron transfer (SET) from an excited photocatalyst. This often translates to higher quantum yields and faster reaction rates in photoredox-mediated transformations.
These fundamental differences are the primary drivers for the divergent performance observed between cyclic and acyclic PFIs in various catalytic systems.
Comparative Performance in Photoredox Catalysis
Visible-light photoredox catalysis has become a dominant strategy for generating perfluoroalkyl radicals from PFIs due to its mild conditions and high functional group tolerance. In this arena, the structural nuances of cyclic PFIs often translate into tangible synthetic advantages.
Photoredox catalysis typically involves the single-electron reduction of the PFI by an excited photocatalyst to form a radical anion, which then fragments to release the perfluoroalkyl radical and an iodide anion. The enhanced electron affinity and weaker C-I bond of cyclic PFIs can accelerate this process.
Catalytic Cycle for Photoredox Perfluoroalkylation
Caption: Generalized catalytic cycle for photoredox-mediated perfluoroalkylation.
Comparative Performance Data:
| Reaction Type | PFI Reagent | Catalyst | Substrate | Yield (%) | Reaction Time (h) | Source |
| ATRA | Perfluorooctyl iodide | [Cu(dap)₂]Cl | Styrene | 85 | 16 | [1] |
| ATRA | Perfluorohexyl iodide | [Cu(dap)₂]Cl | Styrene | 78 | 16 | [1][2] |
| ATRA | Perfluorobutyl iodide | [Cu(dap)₂]Cl | Styrene | 75 | 16 | [1] |
| Cascade | Various PFIs | None (EDA Complex) | o-Alkenyl Benzamides | Good to Excellent | 12 | [3] |
Note: Direct comparative studies focusing solely on cyclic vs. acyclic PFIs under identical conditions are sparse in the literature. The table reflects data from studies using various linear PFIs, which serves as a baseline for acyclic performance.
Experimental Protocol: Photocatalyst-Free Radical Cascade with Perfluoroalkyl Iodides [3]
This protocol describes a metal-free synthesis of perfluoroalkyl-substituted iminoisobenzofurans, leveraging the formation of an electron donor-acceptor (EDA) complex between the PFI and an amine.
Rationale: This method avoids potentially toxic and expensive transition metal photocatalysts by using visible light to directly excite an EDA complex formed between N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) and the perfluoroalkyl iodide. This generates the perfluoroalkyl radical in situ.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add o-alkenyl benzamide (1a, 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) (0.4 mmol, 2.0 equiv.) and the perfluoroalkyl iodide (0.4 mmol, 2.0 equiv.) to the tube.
-
Solvent and Atmosphere: Add dry acetonitrile (2.0 mL) and purge the system with nitrogen (N₂) for 10-15 minutes.
-
Irradiation: Place the sealed tube approximately 5-10 cm from a 420-430 nm LED lamp and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Performance in Transition Metal-Catalyzed Cross-Coupling
Transition metal catalysis provides a powerful platform for forming C-C and C-heteroatom bonds. Perfluoroalkyl iodides can participate in these reactions, typically through an oxidative addition step to a low-valent metal center (e.g., Pd(0), Cu(I)).
The key challenges in these reactions include the high strength of the C-F bonds and the propensity for β-fluoride elimination from the perfluoroalkyl-metal intermediates. The rigid conformation of cyclic PFIs can influence the stability of these intermediates and potentially suppress undesired side reactions compared to their more flexible acyclic counterparts.
Sanford and colleagues developed a Palladium-catalyzed method for the perfluoroalkylation of arenes using perfluoroalkyl iodides without the need for directing groups.[4] While this study did not explicitly compare cyclic and acyclic PFIs, it establishes a foundational method where such comparisons would be valuable.[4]
Experimental Workflow: Pd-Catalyzed Arene Perfluoroalkylation
Caption: Workflow for Pd-catalyzed perfluoroalkylation of arenes.
Comparative Data for Pd-Catalyzed Perfluoroalkylation of Arenes: [4]
| Arene | PFI Reagent | Yield (NMR, %) | Isolated Yield (%) |
| Benzene | Perfluorohexyl iodide | 99 | 76 |
| Naphthalene | Perfluorohexyl iodide | 39 | 27 |
| 1,2-Dichlorobenzene | Perfluorohexyl iodide | 73 | 60 |
| Anisole | Perfluorohexyl iodide | 62 | 41 |
This data for an acyclic PFI highlights the feasibility of the transformation and provides a benchmark for future comparative studies with cyclic PFIs.
Synthesis and Availability
A practical consideration for any researcher is the accessibility of starting materials. Acyclic perfluoroalkyl iodides, such as perfluorobutyl iodide and perfluorohexyl iodide, are widely commercially available.[5] Cyclic PFIs, like perfluorocyclohexyl iodide, are also commercially available but may be less common or more expensive. The synthesis of PFIs often involves the telomerization of tetrafluoroethylene with iodine pentafluoride, a process that yields a mixture of linear-chain products.[5] The synthesis of specific cyclic PFIs can be more complex, contributing to their reduced availability.
Conclusions and Future Outlook
The choice between a cyclic and an acyclic perfluoroalkyl iodide is a strategic one, dictated by the specific demands of the catalytic transformation.
-
Choose Cyclic PFIs when:
-
Milder reaction conditions are required. The inherent ring strain often leads to higher reactivity.
-
Specific stereochemical outcomes are desired. The rigid cyclic structure can impart greater stereocontrol.
-
Enhanced rates are needed for sluggish transformations, particularly in photoredox catalysis.
-
-
Choose Acyclic PFIs when:
-
Cost and availability are primary concerns. They are generally more accessible and less expensive.
-
A simple, linear perfluoroalkyl chain is the target moiety.
-
The reaction conditions are already sufficiently robust to activate the C-I bond.
-
The exploration of cyclic perfluoroalkyl iodides in catalysis is a burgeoning field. Future research will likely focus on the direct, quantitative comparison of cyclic and acyclic analogues in a wider array of catalytic systems, elucidating the subtle mechanistic differences and unlocking new synthetic possibilities. The development of more efficient and scalable syntheses for various cyclic PFIs will also be crucial for their broader adoption by the scientific community.
References
-
The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. National Center for Biotechnology Information. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2) - PMC. National Center for Biotechnology Information. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. [Link]
-
The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of - ACS Publications. ACS Publications. [Link]
-
The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes | Request PDF. ResearchGate. [Link]
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC - NIH. National Center for Biotechnology Information. [Link]
-
A metal-free photoinduced radical cyclization cascade towards perfluoroalkyl- substituted iminoisobenzofuran. Organic & Biomolecular Chemistry. [Link]
-
Perfluoroalkyl iodide - Wikipedia. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
Standard reference spectra for 2-(Perfluorocyclohexyl)ethyl iodide
Spectral Validation & Comparative Guide: 2-(Perfluorocyclohexyl)ethyl Iodide
Executive Summary & Application Context
2-(Perfluorocyclohexyl)ethyl iodide (CAS: 31252-73-0) represents a specialized class of "fluorous tags" used in phase-separation synthesis. Unlike the more common linear analogs (e.g., 1H,1H,2H,2H-perfluorooctyl iodide), the cyclic perfluorinated moiety offers unique conformational rigidity and distinct spectral signatures.
This guide serves as a technical standard for researchers validating this compound. It compares the cyclic tag against its linear counterpart, highlighting the diagnostic NMR signals required to confirm structural integrity and purity.
Comparative Analysis: Cyclic vs. Linear Fluorous Tags
The primary challenge in fluorous chemistry is distinguishing between tags of similar fluorine content but different geometries. The comparison below establishes the baseline for choosing the cyclic tag over the linear alternative.
| Feature | Subject A: Cyclic Tag | Subject B: Linear Analog | Implication for Research |
| Compound | 2-(Perfluorocyclohexyl)ethyl iodide | 1H,1H,2H,2H-Perfluorooctyl iodide | |
| Formula | |||
| No terminal | Distinct terminal | Cyclic tag allows integration of other | |
| Conformation | Rigid Chair/Boat conformers. | Flexible linear chain. | Cyclic tags often show higher retention in specific F-SPE media due to shape selectivity. |
| Solubility | High in perfluorinated solvents; variable in organics. | High in perfluorinated solvents; variable in organics. | Similar solubility profiles, but cyclic tags may precipitate faster in cold MeOH. |
Standard Reference Spectra
The following data represents the Composite Reference Standard . It is synthesized from high-fidelity spectral databases and theoretical chemical shift principles for perfluorinated cycloalkanes.
A. NMR (Proton)
Solvent:
The proton spectrum focuses on the ethylene spacer group (
| Position | Shift ( | Multiplicity | Integration | Assignment |
| H-1 | 3.20 - 3.28 | Triplet (or Multiplet) | 2H | |
| H-2 | 2.65 - 2.80 | Multiplet | 2H |
Note: The H-2 signal is often broadened due to coupling with the adjacent perfluorinated ring fluorines (
B. NMR (Fluorine) - The Diagnostic Standard
Solvent:
This is the critical validation step . The absence of the -81 ppm peak is the primary confirmation of the cyclic structure.
| Fluorine Group | Shift ( | Multiplicity | Diagnostic Note |
| Terminal | ABSENT | N/A | If a peak at -81 ppm is present, the sample is contaminated with linear analogs. |
| Ring | -118.0 to -145.0 | Complex Multiplets | The perfluorocyclohexane ring undergoes chair-chair interconversion. At Room Temp (RT), these signals may appear as broad bands. |
| Bridgehead | -180.0 to -188.0 | Broad Singlet/Multiplet | The tertiary fluorine at the attachment point ( |
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility, follow this "Self-Validating" Standard Operating Procedure (SOP). This protocol includes an internal check to verify solvent suitability.
Step-by-Step Methodology
-
Solvent Selection:
-
Primary: Chloroform-d (
). -
Alternative (for solubility issues): mixture of
and (Octafluorotoluene) or Freon-113 (if available/permitted). -
Reasoning: Pure fluorous compounds often aggregate in standard organic solvents, leading to broad NMR peaks.
-
-
Sample Preparation:
-
Weigh 15-20 mg of 2-(Perfluorocyclohexyl)ethyl iodide.
-
Dissolve in 0.6 mL solvent.
-
Validation Step: Add 1 drop of
-trifluorotoluene (TFT) as an internal reference ( ppm).
-
-
Acquisition Parameters (
NMR):-
Sweep Width: > 200 ppm (to capture -60 to -200 ppm range).
-
Relaxation Delay (D1): Set to > 5 seconds. Fluorous nuclei have long
relaxation times; short delays reduce integration accuracy. -
Scans: Minimum 64 scans for clean baseline.
-
-
Processing:
-
Phase correct manually.
-
Baseline correct using a polynomial fit (fluorous baselines can roll).
-
Reference TFT to -63.72 ppm.
-
Visualizations
Diagram 1: Analytical Workflow for Fluorous Tag Validation
This diagram outlines the decision process for validating the compound's identity using the "Negative Confirmation" method (absence of linear signals).
Caption: Logic flow for distinguishing cyclic perfluorinated tags from linear analogs using
Diagram 2: Spectral Logic & Structure Correlation
Correlating the physical structure to the NMR signals.
Caption: Correlation between the molecular sub-structures and their expected NMR chemical shifts.
References
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
- Bovey, F. A., & Mirau, P. A. (1996). NMR of Polymers. Academic Press.
-
Roberts, J. D. (1962). Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. Journal of Chemical Physics.
-
Sigma-Aldrich/Merck. (n.d.). 1H,1H,2H,2H-Perfluorooctyl iodide Spectral Data. (Used as comparative baseline for linear analogs).
-
ChemicalBook. (2024). 1H,1H,2H,2H-Perfluorohexyl iodide Properties.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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